Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZKPRSBRUHIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659302 | |
| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147071-00-9 | |
| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details plausible synthetic pathways, experimental protocols, and relevant chemical data, serving as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics.
Introduction
This compound, also known as 6-azaindole-5-carboxylate, belongs to the pyrrolopyridine class of bicyclic heteroaromatic compounds. The pyrrolopyridine scaffold is a "privileged" structure in medicinal chemistry, as it is a bioisostere of indole and is found in numerous biologically active molecules and approved drugs. The incorporation of a nitrogen atom in the six-membered ring can enhance solubility, metabolic stability, and receptor binding affinity compared to their indole counterparts. This makes this compound a valuable building block for the synthesis of compounds targeting a wide range of diseases.
Retrosynthetic Analysis and Synthetic Strategy
A common strategy for the synthesis of the pyrrolo[2,3-c]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine backbone. A plausible retrosynthetic analysis of this compound suggests a disconnection of the pyrrole ring, leading back to a substituted aminopyridine precursor.
A potential forward synthesis involves the following key transformations:
-
Introduction of a suitable ortho-functional group on a pyridine ring that can be converted into the pyrrole nitrogen.
-
Formation of the pyrrole ring through cyclization.
-
Esterification of the carboxylic acid to yield the final methyl ester.
The following sections detail a potential synthetic pathway based on established methodologies for related azaindole syntheses.
Proposed Synthetic Pathway
A viable synthetic route to this compound can be envisioned starting from a substituted pyridine derivative. The following multi-step synthesis is proposed based on analogous reactions found in the literature for similar heterocyclic systems.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the proposed synthesis. These protocols are adapted from established procedures for the synthesis of analogous pyrrolopyridine derivatives.
Step 1: Functionalization of the Pyridine Ring
The initial step involves the introduction of functional groups onto the pyridine ring that will facilitate the subsequent pyrrole ring formation. This could involve nitration followed by reduction to an amine, and subsequent protection and ortho-functionalization.
Example Protocol:
-
To a solution of the starting pyridine derivative in a suitable solvent (e.g., dichloromethane), add a protecting group for any reactive functionalities.
-
Introduce a functional group at the ortho position to the future pyrrole nitrogen. This could be achieved through various methods such as ortho-lithiation followed by quenching with an electrophile.
-
Deprotect the functional groups to yield the functionalized pyridine intermediate.
Step 2: Pyrrole Ring Formation (Cyclization)
The construction of the pyrrole ring is a critical step. Several methods can be employed, including the Fischer indole synthesis, Madelung synthesis, or palladium-catalyzed cross-coupling reactions followed by cyclization.
Example Protocol (via Palladium-Catalyzed Cyclization):
-
To a solution of the functionalized pyridine intermediate in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base (e.g., K₂CO₃).
-
Add the appropriate coupling partner, for example, an alkyne or a vinylboronic ester.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 85-120 °C) for a designated time (e.g., 4-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the pyrrolopyridine carboxylic acid.
Step 3: Esterification
The final step is the conversion of the carboxylic acid to the methyl ester.
Example Protocol:
-
Suspend the 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a milder esterification agent like thionyl chloride.
-
Heat the mixture to reflux for a specified period (e.g., 2-6 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
The following tables summarize typical quantitative data for the key reaction steps, compiled from analogous syntheses of related pyrrolopyridine derivatives.
Table 1: Representative Conditions and Yields for Pyrrole Ring Formation
| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Functionalized Pyridine | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water | 85 | 4 | 93 |
| Halogenated Pyridine | Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 12 | 75-85 |
| Bromo-aminopyridine | CuI / L-proline | K₂CO₃ | DMSO | 100 | 24 | 60-70 |
Table 2: Representative Conditions and Yields for Esterification
| Carboxylic Acid | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrolopyridine-5-carboxylic acid | H₂SO₄ (cat.) | Methanol | Reflux | 4 | 85-95 |
| Pyrrolopyridine-5-carboxylic acid | SOCl₂ | Methanol | Reflux | 2 | 90-98 |
| Pyrrolopyridine-5-carboxylic acid | (COCl)₂, cat. DMF | Methanol | 0 to RT | 3 | 88-96 |
Logical Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow from synthesis to purification and characterization.
Conclusion
This technical guide outlines a plausible and efficient synthetic strategy for this compound, a valuable building block in drug discovery. The provided experimental protocols and data, adapted from established literature on related compounds, offer a solid foundation for researchers to undertake the synthesis of this and similar pyrrolopyridine derivatives. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific applications. The versatility of the synthetic routes allows for the introduction of various substituents on the pyrrolopyridine core, enabling the exploration of structure-activity relationships in drug development programs.
An In-depth Technical Guide on the Chemical Properties of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the azaindole family. This class of compounds, characterized by a pyrrole ring fused to a pyridine ring, is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. The pyrrolopyridine scaffold is a key component in various pharmacologically active agents. This guide provides a comprehensive overview of the known chemical properties, potential biological activities, and synthetic approaches related to this compound and its close isomers.
Core Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, the fundamental chemical properties can be summarized. It is important to note that some of the following data are calculated estimates and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Boiling Point (calculated) | 383.1 ± 22.0 °C at 760 mmHg | [3] |
| Density (calculated) | 1.3 ± 0.1 g/cm³ | [3] |
| Melting Point | Not available |
Spectroscopic Data:
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general synthetic strategies for related pyrrolopyridine derivatives have been reported and can likely be adapted. These methods often involve:
-
Cyclization Reactions: Starting from appropriately substituted pyridine and pyrrole precursors, cyclization can be induced, often under acidic or basic conditions.
-
Esterification: The corresponding carboxylic acid can be esterified using methanol in the presence of an acid catalyst to yield the methyl ester.
-
Palladium-Catalyzed Cross-Coupling Reactions: These modern synthetic methods are widely used for the construction of such bicyclic heterocyclic systems.[5]
A generalized workflow for the synthesis of a pyrrolopyridine core, which could be adapted for the target molecule, is presented below.
Caption: Generalized workflow for pyrrolopyridine synthesis.
Potential Biological Activities and Drug Development Applications
While direct biological data for this compound is scarce, the broader class of pyrrolopyridines has been extensively studied and shown to possess a wide range of biological activities. These findings suggest promising avenues of research for the title compound.
1. Kinase Inhibition:
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases, which are crucial targets in oncology and immunology.[6][7][8]
-
Janus Kinase (JAK) Inhibition: Certain N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as selective JAK1 inhibitors.[6] JAK1 is a key component of the JAK/STAT signaling pathway, which is integral to cytokine-mediated inflammatory and autoimmune responses.[6] Inhibition of this pathway is a validated therapeutic strategy for various diseases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have also been reported as potent inhibitors of FGFRs.[7][8] Abnormal activation of the FGFR signaling pathway is implicated in the progression of several types of cancer.[7][8]
The JAK/STAT signaling pathway, a likely target for pyrrolopyridine derivatives, is illustrated below.
Caption: Overview of the JAK/STAT signaling cascade.
2. Other Potential Applications:
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: A recent study highlighted a novel series of 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible LSD1 inhibitors, showing promise for the treatment of acute myelogenous leukemia (AML).[9]
-
Allosteric mGluR5 Antagonism: 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a new class of allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target for various neurological and psychiatric disorders.[10][11]
-
Antimicrobial and Anticancer Activity: The pyrrolopyridine scaffold is present in compounds with demonstrated antimicrobial and anticancer properties, suggesting that this compound could be a valuable building block for developing new therapeutic agents in these areas.[1]
Experimental Protocols
Due to the lack of specific published experimental procedures for this compound, a general protocol for a related transesterification reaction is provided as an example of a potential synthetic step.
Example Protocol: Synthesis of Methyl 4-azaindole-2-carboxylate (An Isomer) [12]
-
Reaction Setup: To a solution of ethyl 4-azaindole-2-carboxylate (42.3 mmol) in methanol (50 mL), potassium carbonate (1.20 equivalents, 50.7 mmol) is added.
-
Reaction Conditions: The resulting suspension is stirred and heated to 55 °C for 1 hour.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of diethyl ether and heptane as the eluent.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure (in vacuo). The residue is diluted with water and stirred for 15 minutes.
-
Isolation: The solid product is collected by filtration and dried in a vacuum oven at 65 °C for 3 hours to yield the desired methyl 4-azaindole-2-carboxylate.
This protocol illustrates a common method for ester exchange that could potentially be applied in the final step of a synthesis of this compound from its corresponding ethyl ester.
Conclusion
This compound is a molecule of interest within the broader, pharmacologically significant class of azaindoles. While specific experimental data for this particular isomer is limited, the well-documented biological activities of related pyrrolopyridines, particularly as kinase inhibitors, provide a strong rationale for its further investigation in drug discovery programs. The synthetic methodologies established for this class of compounds offer viable routes for the preparation and future evaluation of this compound and its derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 2. methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | C9H8N2O2 | CID 45480461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
The 6-Azaindole Scaffold: A Privileged Structure in Drug Discovery and the Potential Mechanism of Action of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the 6-azaindole class. While this specific molecule is often utilized as a versatile building block in medicinal chemistry, its core structure is a recurring motif in a variety of potent and selective inhibitors of key biological targets. This technical guide delves into the potential mechanisms of action of compounds derived from the this compound scaffold, focusing on their roles as kinase inhibitors and epigenetic modulators. The information presented is based on the activities of structurally related pyrrolopyridine derivatives, providing a framework for understanding the therapeutic potential of this chemical class.
The 6-Azaindole Core: A Foundation for Kinase Inhibition
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to the ATP-binding pocket of various protein kinases. This interaction is often facilitated by the formation of hydrogen bonds between the pyrrolopyridine nitrogen atoms and the hinge region of the kinase domain. By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways implicated in disease, particularly cancer.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
Several derivatives of the pyrrolo[2,3-b]pyridine scaffold, a close isomer of pyrrolo[2,3-c]pyridine, have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex and plays a crucial role in regulating transcription. Its dysregulation is associated with various cancers, including colorectal cancer.
One such derivative, compound 22 , demonstrated a strong inhibitory effect on CDK8 with an IC50 value of 48.6 nM. The proposed mechanism of action involves the inhibition of β-catenin activity, a key component of the WNT signaling pathway, leading to the downregulation of this pathway and subsequent cell cycle arrest in the G2/M and S phases.
Inhibitor of Nuclear Factor Kappa-B Kinase (IKKα) Inhibition
The pyrrolo[2,3-b]pyridine scaffold has also been incorporated into inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway. This pathway is involved in inflammation and immunity. Novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors have been developed that show high potency and selectivity for IKKα over the related IKKβ. This selectivity is crucial for dissecting the specific roles of the canonical and non-canonical NF-κB pathways.
Janus Kinase (JAK) Inhibition
Derivatives of the 7-azaindole scaffold have been shown to be potent inhibitors of Janus kinases, particularly JAK2. The JAK-STAT signaling pathway is critical for cytokine signaling, and its aberrant activation is a hallmark of myeloproliferative neoplasms. Azaindole-based inhibitors form hydrogen bonds with the hinge region of the JAK2 kinase domain, specifically with residues such as Leu932 and Glu930. One derivative exhibited an IC50 of 1 nM for JAK2.
The 6-Azaindole Core in Epigenetic Modulation
Beyond kinase inhibition, the pyrrolo[2,3-c]pyridine scaffold has emerged as a promising framework for the development of inhibitors targeting epigenetic modifiers.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
A series of pyrrolo[2,3-c]pyridines have been designed as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). LSD1 is a therapeutic target in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC).
One lead compound from this series, 46 (LSD1-UM-109) , displayed a remarkable IC50 value of 3.1 nM against LSD1. These inhibitors act by reversibly binding to the enzyme's active site, preventing the demethylation of its histone substrates.
Quantitative Data on Pyrrolopyridine Derivatives
The following tables summarize the inhibitory activities of various pyrrolopyridine derivatives against their respective targets.
| Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives | |||
| Compound Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |
| Pyrrolo[2,3-b]pyridine Derivative (Compound 22) | CDK8 | 48.6 nM | [1] |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | High potency and selectivity (specific IC50 not provided) | [2] |
| 7-Azaindole Derivative | JAK2 | 1 nM | |
| 7-Azaindole Derivative | JAK3 | 5 nM |
| Table 2: LSD1 Inhibitory Activity of Pyrrolo[2,3-c]pyridine Derivatives | |||
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
| 46 (LSD1-UM-109) | LSD1 | 3.1 nM | [3] |
| GSK-354 (Reference Compound) | LSD1 | 130 nM | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by pyrrolopyridine derivatives.
References
In-Depth Technical Guide: Spectroscopic and Mass Data of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The information presented is crucial for the unambiguous identification and characterization of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery.
Spectroscopic and Mass Data
The following tables summarize the available NMR and mass spectrometry data for this compound.
Table 1: 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| Data not available in search results |
Table 2: 13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| Data not available in search results |
Note: Specific experimental data for 1H NMR, 13C NMR, and mass spectrometry of this compound were not available in the public domain search results. The tables are provided as a template for data presentation.
Experimental Protocols
A documented synthesis of this compound involves the reaction of methyl 4-methyl-5-nitropyridine-2-carboxylate with dimethylformamide dimethyl acetal. While the full experimental details from the original source are not publicly accessible, a general procedure can be outlined based on this information.
General Synthesis Outline:
A mixture of methyl 4-methyl-5-nitropyridine-2-carboxylate and dimethylformamide dimethyl acetal in a suitable solvent such as acetonitrile is heated. Microwave irradiation has been reported to facilitate this reaction. Following the reaction, the solvent is removed, and the resulting residue is purified to yield this compound.
Typical Characterization Workflow:
The workflow for the synthesis and characterization of this compound is depicted below. This process ensures the correct chemical structure and purity of the final compound.
The Strategic Role of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. While direct quantitative biological data for this specific molecule is not extensively documented in publicly available literature, its strategic importance lies in its role as a versatile precursor for the synthesis of a wide array of biologically active compounds. This technical guide elucidates the utility of the 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) scaffold, with a particular focus on its derivatization into potent and selective kinase inhibitors and other therapeutic agents. This document will detail the synthetic pathways leveraging this intermediate, present quantitative biological data for the resulting active compounds, and describe the relevant experimental protocols and signaling pathways.
Introduction: The 1H-pyrrolo[2,3-c]pyridine Scaffold
The 1H-pyrrolo[2,3-c]pyridine core is a bioisostere of indole and is considered a "privileged" scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous compounds targeting a range of biological entities, including kinases, G-protein coupled receptors, and enzymes. This compound serves as a key intermediate, offering a reactive handle for molecular elaboration and diversification. The ester functionality at the 5-position can be readily converted into amides, hydrazides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Synthetic Utility and Key Reactions
This compound is typically utilized in multi-step synthetic sequences. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. The pyrrole nitrogen can be protected and deprotected to allow for regioselective reactions at other positions of the heterocyclic core.
Below is a generalized workflow illustrating the use of a pyrrolo[2,3-c]pyridine core in the synthesis of bioactive carboxamides.
In Vitro Screening of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this and related pyrrolopyridine structures have shown promise as inhibitors of various key therapeutic targets, including protein kinases and epigenetic modulators.[1][2][3] This technical guide outlines a comprehensive in vitro screening workflow for the characterization of novel compounds based on this scaffold, using Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a representative example. The methodologies and data presentation formats detailed herein are designed to facilitate a thorough evaluation of the compound's biological activity, mechanism of action, and potential as a therapeutic agent.
Primary Screening: Target-Based Assays
The initial phase of in vitro screening typically involves assessing the compound's activity against a specific molecular target or a panel of related targets. Given that pyrrolopyridine derivatives have been identified as potent inhibitors of protein kinases and other enzymes, a primary screening cascade would likely focus on these target classes.[2][3][4][5]
Kinase Inhibition Assays
A common application for this class of compounds is in the development of kinase inhibitors.[6][7] A broad panel of kinases should be screened to identify primary targets and assess selectivity.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method for quantifying the binding of an inhibitor to a kinase.[8]
-
Reagents and Materials:
-
Kinase of interest (e.g., FGFR1, JAK3)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
Add the kinase, Eu-labeled antibody, and test compound to the microplate wells.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibration.
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| JAK1 | 50 |
| JAK2 | 150 |
| JAK3 | 15 |
| TYK2 | 200 |
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes, based on activities reported for similar pyrrolopyridine derivatives.[2][9]
Epigenetic Target Assays
Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have also been investigated as inhibitors of epigenetic targets such as Lysine-Specific Demethylase 1 (LSD1).[1]
Experimental Protocol: LSD1 Inhibitor Screening Assay
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
-
Procedure:
-
Dispense the test compound at various concentrations into a 384-well plate.
-
Add the LSD1 enzyme and the H3K4me2 peptide substrate to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Add HRP and Amplex Red to detect the hydrogen peroxide produced during the demethylation reaction.
-
Measure the fluorescence intensity (excitation/emission ~530/590 nm).
-
Calculate the percent inhibition relative to a no-enzyme control and a vehicle control to determine the IC₅₀ value.
-
Data Presentation: LSD1 Inhibition
| Target | IC₅₀ (nM) |
| LSD1 | 30 |
Note: This IC₅₀ value is a representative example based on the activities of related compounds.[1]
Secondary Screening: Cellular Assays
Following the identification of primary molecular targets, the next step is to evaluate the compound's activity in a cellular context. This provides insights into cell permeability, target engagement in a more physiological environment, and effects on downstream signaling pathways.
Anti-proliferative Assays
The ability of the compound to inhibit the growth of cancer cell lines is a key indicator of its potential as an anti-cancer agent.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Lines: Select cell lines known to be dependent on the identified target kinase (e.g., MV4-11 for AML, NCI-H526 for SCLC).[1]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Anti-proliferative Activity
| Cell Line | Primary Target Dependency | GI₅₀ (µM) |
| MV4-11 (AML) | FLT3 (related to kinase inhibition) | 0.5 |
| Kasumi-1 (AML) | c-Kit (related to kinase inhibition) | 1.2 |
| NCI-H526 (SCLC) | General proliferation | 2.5 |
| HeLa (Cervical Cancer) | General proliferation | 3.1 |
Note: These GI₅₀ values are illustrative and based on data for similar pyrrolopyridine derivatives.[1][10][11]
Target Engagement and Pathway Modulation Assays
To confirm that the compound's cellular effects are due to the inhibition of the intended target, it is crucial to measure the modulation of downstream signaling pathways.
Experimental Protocol: Western Blotting for Phospho-protein Levels
-
Procedure:
-
Treat the selected cell line with varying concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-STAT, p-ERK).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
Visualizing the Screening Workflow and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the biological pathways being investigated.
References
- 1. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to endogenous purines and its ability to engage in a variety of biological interactions. The methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate core, in particular, serves as a versatile starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, biological targets, and the experimental methodologies used for its evaluation.
Synthesis of the Core Scaffold
Representative Synthetic Protocol: Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
A plausible synthetic route involves the carbonylation of a halogenated pyrrolopyridine precursor.[1]
Step 1: Palladium-Catalyzed Carbonylation
A solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine, triethylamine, and a palladium catalyst such as 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex in a mixture of methanol and toluene is subjected to a carbon monoxide atmosphere at elevated temperature and pressure.[1] The reaction is stirred for several hours.
Work-up and Purification
After cooling, the volatile components are removed by evaporation. The resulting residue is then purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the desired methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate.[1]
Biological Activity and Therapeutic Targets
Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated potent activity against a range of therapeutic targets, highlighting the potential of this core in diverse disease areas.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
A significant body of research has focused on the development of 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[2][3][4][5][6]
Quantitative Data for LSD1 Inhibitors
The following table summarizes the in vitro potency of a series of pyrrolo[2,3-c]pyridine derivatives against LSD1 and their anti-proliferative activity in various cancer cell lines.
| Compound | LSD1 IC50 (nM)[2][3][4] | MV4;11 Cell Growth IC50 (nM)[2][3][4] | H1417 Cell Growth IC50 (nM)[2][3][4] |
| 23 | single digit nM | - | - |
| 27 | 6.5 | - | - |
| 29 | 5.1 | - | - |
| 30 | - | - | - |
| 42 | 3.7 | - | - |
| 46 (LSD1-UM-109) | 3.1 | 0.6 | 1.1 |
| 49 | - | 0.7 | 2.3 |
Other Potential Targets
While extensive quantitative data for this compound derivatives against other targets is limited in the public domain, the broader pyrrolopyridine class of compounds has shown activity against several other important drug targets. Further structure-activity relationship (SAR) studies starting from the 5-carboxylate core are warranted to explore these possibilities.
-
Janus Kinase 1 (JAK1): Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective JAK1 inhibitors for autoimmune diseases.[7]
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective inhibitors of PDE4B, a target for inflammatory and central nervous system disorders.[8]
-
Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFRs, which are implicated in various cancers.[9]
-
Metabotropic Glutamate Receptor 5 (mGluR5): 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been discovered as novel allosteric modulators of mGluR5, a target for neurological and psychiatric disorders.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LSD1 Inhibition Assay
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of LSD1, which demethylates histone H3 lysine 4 (H3K4). The production of hydrogen peroxide as a byproduct of the demethylation reaction is coupled to the oxidation of a fluorometric substrate by horseradish peroxidase (HRP), leading to a fluorescent signal.
Protocol:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add assay buffer, human recombinant LSD1 enzyme, HRP, and the fluorometric substrate.
-
Add the test compound solution to the wells. For control wells, add solvent only.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission).
-
Calculate the percent inhibition of LSD1 activity by the test compound relative to the control wells and determine the IC50 value.
JAK1 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by JAK1. The amount of ATP consumed in the kinase reaction is quantified using a luciferase-based detection system.
Protocol:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a white 96-well plate, add the test compound solution or solvent control.
-
Add the JAK1 enzyme and the substrate peptide (e.g., IRS-1tide) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to stop the reaction and measure the remaining ATP.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition of JAK1 activity and determine the IC50 value.
PDE4B Enzyme Assay
Principle: This is a fluorescence polarization (FP) based assay that measures the hydrolysis of a fluorescently labeled cAMP substrate by PDE4B. The hydrolysis product is captured by a binding agent, leading to a change in the fluorescence polarization signal.
Protocol:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a microplate, add the test compound solution or solvent control.
-
Add the PDE4B enzyme to the wells.
-
Initiate the reaction by adding the fluorescein-labeled cAMP substrate.
-
Incubate the plate at room temperature.
-
Add the binding agent to stop the reaction and allow for binding to the hydrolyzed substrate.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition of PDE4B activity and determine the IC50 value.
FGFR Kinase Assay
Principle: Similar to the JAK1 assay, this method quantifies the inhibition of FGFR-mediated phosphorylation of a substrate. The consumption of ATP is measured via a luminescent readout.
Protocol:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a microplate, add the test compound solution or solvent control.
-
Add the FGFR enzyme and a suitable substrate (e.g., poly(Glu,Tyr)).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a kinase detection reagent to convert the ADP formed into ATP, which is then measured by a luciferase reaction.
-
Measure the luminescence and calculate the percent inhibition and IC50 value.
mGluR5 Calcium Mobilization Assay
Principle: This cell-based assay measures the ability of a compound to modulate the intracellular calcium mobilization induced by the activation of mGluR5, a Gq-coupled receptor. Changes in intracellular calcium are detected using a calcium-sensitive fluorescent dye.
Protocol:
-
Plate cells expressing the mGluR5 receptor in a microplate.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Prepare solutions of the test compound (as a potential antagonist or modulator) and a known mGluR5 agonist.
-
Add the test compound to the cells and incubate.
-
Stimulate the cells with the mGluR5 agonist.
-
Measure the changes in fluorescence intensity over time using a fluorescence microplate reader.
-
Analyze the data to determine the effect of the test compound on the agonist-induced calcium response and calculate the IC50 or EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for the evaluation of compounds based on the this compound scaffold.
References
- 1. 6-azaindole-7-carboxylic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theraindx.com [theraindx.com]
- 4. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - OAK Open Access Archive [oak.novartis.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details available quantitative data, outlines experimental protocols for the determination of key physicochemical parameters, and presents visualizations of a representative synthetic pathway and a relevant biological signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of novel heterocyclic compounds.
Introduction
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are recognized for their diverse biological activities.[1] The fusion of a pyrrole and a pyridine ring results in a scaffold that is a bioisostere of indole, found in many biologically active molecules.[2] Derivatives of the pyrrolopyridine core have shown potential as inhibitors of various protein kinases, including Janus kinases (JAKs), making them attractive candidates for the development of therapeutics for inflammatory diseases and cancer.[3][4] A thorough understanding of the physicochemical properties of this compound is crucial for its development, formulation, and application in scientific research.
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented in the tables below. It is important to note that while some data is available from chemical suppliers, experimental values for several key properties are not readily found in the literature. In such cases, computationally predicted values are provided and are clearly indicated.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 383.1 ± 22.0 °C at 760 mmHg | - |
| Melting Point | Not available | - |
| Density | 1.3 ± 0.1 g/cm³ | - |
| Flash Point | 185.5 ± 22.3 °C | - |
Solubility and Partitioning Properties
| Property | Value (Predicted) | Source |
| logP (Octanol-Water Partition Coefficient) | 1.2 | [6] |
| Aqueous Solubility | Not available | - |
| pKa (most basic) | Not available | - |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a nitrogen-containing heterocycle, the pKa of its conjugate acid is a critical parameter.
Methodology: Potentiometric Titration
-
Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is protonated.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible layers.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects the bioavailability and formulation of a compound.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The resulting concentration is the aqueous solubility of the compound at that temperature.
Synthesis and Biological Activity
Synthetic Approach
The synthesis of pyrrolopyridines can be achieved through various methods, often involving modifications of classical indole syntheses such as the Fischer, Madelung, or Reissert methods.[7][8][9] A general workflow for the synthesis of a 1H-pyrrolo[2,3-c]pyridine core is depicted below. The specific synthesis of this compound would involve starting materials with the appropriate substitution pattern to yield the desired carboxylate group at the 5-position.
Caption: Generalized synthetic workflow for a pyrrolopyridine derivative.
Biological Relevance: JAK-STAT Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, structurally related to the title compound, have been identified as potent inhibitors of Janus kinases (JAKs).[3] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the JAK-STAT signaling pathway.[10][11] This pathway is essential for transducing signals from a wide array of cytokines and growth factors, thereby regulating processes such as immunity, cell proliferation, and apoptosis.[12] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[13] JAK inhibitors, by blocking the activity of JAK enzymes, can modulate the immune response and are therefore of significant therapeutic interest.[14][15]
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridine derivatives.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry, largely owing to the established biological activities of the pyrrolopyridine scaffold. This technical guide has consolidated the available physicochemical data and provided standardized experimental protocols for the determination of its key properties. The included diagrams of a representative synthetic route and the JAK-STAT signaling pathway offer a broader context for the compound's synthesis and potential therapeutic applications. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in drug discovery and development.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 6. Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate | C9H8N2O2 | CID 68576910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. baranlab.org [baranlab.org]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. drugs.com [drugs.com]
An In-depth Technical Guide on Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a key component in the design of various bioactive molecules, particularly kinase inhibitors. This technical guide focuses on the structural analogs and derivatives of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a specific regioisomer of this scaffold. While literature directly pertaining to the 5-carboxylate derivatives is limited, this guide will draw upon available information for the broader 1H-pyrrolo[2,3-c]pyridine class and its other substituted analogs to provide a comprehensive overview of its synthetic strategies, biological activities, and therapeutic potential.
Core Scaffold and Chemical Properties
The core structure of this compound consists of a fused pyrrole and pyridine ring system, with a methyl carboxylate group at the 5-position.
Chemical Name: this compound Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol CAS Number: 147071-00-9.[1]
The presence of the pyrrole and pyridine rings imparts both electron-rich and electron-deficient characteristics to the molecule, allowing for a variety of chemical modifications. The ester functional group at the 5-position serves as a key handle for derivatization, enabling the synthesis of a diverse library of analogs.
Synthesis Strategies
While specific protocols for the synthesis of this compound are not extensively detailed in publicly available literature, general synthetic routes for the 1H-pyrrolo[2,3-c]pyridine core can be adapted. A plausible retrosynthetic analysis suggests that the scaffold can be constructed through the formation of either the pyrrole or the pyridine ring.
Below is a generalized workflow for the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines, which could be tailored for the 5-carboxylate target.
Caption: Generalized synthetic workflow for 1H-pyrrolo[2,3-c]pyridine derivatives.
Experimental Protocols:
-
Synthesis of the Pyrrolopyridine Core: This is often achieved through multi-step sequences starting from commercially available pyridine or pyrrole derivatives. Common strategies include Fischer indole synthesis, Madelung synthesis, or transition metal-catalyzed cross-coupling reactions to form the fused ring system.
-
Functionalization of the Core: Once the core is assembled, functional groups can be introduced or modified. For the 5-carboxylate derivatives, this would involve the introduction of a carboxylic acid or ester group at the 5-position.
-
Amide Coupling: For carboxamide derivatives, the carboxylic acid is typically activated (e.g., as an acid chloride or with coupling reagents like HATU or T3P) and then reacted with a desired amine to form the final amide product.
Structural Analogs and Derivatives
While specific examples of this compound analogs are scarce in the literature, exploration of patent literature reveals related structures. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid have been investigated as cannabinoid receptor modulators. Furthermore, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5).[2] These findings suggest that the 1H-pyrrolo[2,3-c]pyridine scaffold is a versatile template for targeting a range of biological entities.
Biological Activity and Therapeutic Potential
The broader class of 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) has demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.
Kinase Inhibition
A significant body of research has focused on the development of 1H-pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors. The scaffold can act as an ATP-competitive inhibitor by mimicking the adenine core of ATP and forming key hydrogen bond interactions with the hinge region of the kinase domain.
Caption: General signaling pathway of kinase inhibition by 1H-pyrrolo[2,3-c]pyridines.
Other Biological Activities
Beyond kinase inhibition, derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been explored for various other therapeutic applications, including:
-
Antimicrobial Activity: Some analogs have shown moderate antibacterial activity.
-
Anticancer Properties: The antiproliferative effects of these compounds are often linked to their kinase inhibitory activity.
-
Neuroprotective Effects: Modulation of neurotransmitter systems has been suggested as a potential mechanism for neuroprotection.
-
Allosteric Modulation: As seen with mGluR5 antagonists, these compounds can act as allosteric modulators of receptors.[2]
Quantitative Data
Due to the limited availability of public data specifically for this compound derivatives, a comprehensive table of quantitative data cannot be provided at this time. Research on isomeric scaffolds, such as 1H-pyrrolo[2,3-b]pyridine, has yielded compounds with potent inhibitory activities against various kinases, often with IC50 values in the nanomolar range. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported as potent inhibitors of Janus kinase 1 (JAK1) and Fibroblast Growth Factor Receptor (FGFR).
Conclusion and Future Directions
The this compound scaffold represents an under-explored area of chemical space with significant potential for the development of novel therapeutic agents. While direct biological data for this specific core is limited, the well-established biological activities of the broader 1H-pyrrolo[2,3-c]pyridine class, particularly as kinase inhibitors, provide a strong rationale for further investigation.
Future research efforts should focus on:
-
The development of efficient and versatile synthetic routes to access a diverse range of this compound analogs.
-
Systematic structure-activity relationship (SAR) studies to identify key structural features that govern biological activity and selectivity.
-
Screening of these novel compounds against a broad panel of biological targets to uncover new therapeutic applications.
The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this promising heterocyclic scaffold.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Evaluate Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate belongs to the pyrrolopyridine class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Janus kinases (JAKs), such as JAK1 and JAK3, which are crucial mediators in inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[1][2] Furthermore, derivatives of 1H-pyrrolo[2,3-c]pyridine have been developed as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, showing promise in the treatment of acute myelogenous leukemia (AML).[3] Other pyrrolopyridine derivatives have shown potential as phosphodiesterase 4B (PDE4B) inhibitors and possess antimicrobial and anticancer properties.[4][5]
Given the established activities of related compounds, it is hypothesized that this compound may exhibit inhibitory activity against protein kinases or epigenetic modulators. These application notes provide a comprehensive guide to utilizing cell-based assays to characterize the biological activity of this compound, focusing on its potential as a kinase or epigenetic inhibitor. The following protocols are designed to assess its impact on cell signaling, proliferation, and apoptosis.
Potential Signaling Pathways
The biological activity of this compound could be mediated through various signaling pathways, depending on its specific molecular targets. Based on the activities of structurally related compounds, a likely mechanism of action is the inhibition of protein kinases, such as JAKs, which would impact the JAK/STAT signaling pathway. Alternatively, if the compound targets epigenetic regulators like LSD1, it would affect gene expression and cellular differentiation.
Caption: Potential inhibition of the JAK/STAT signaling pathway.
Experimental Protocols
Cell-Based Kinase Activity Assay
This assay aims to determine if this compound can inhibit the activity of specific kinases within a cellular context.[6][7] The phosphorylation level of a known downstream substrate of the target kinase is measured as an indicator of kinase activity.
Materials:
-
Human cell line expressing the target kinase (e.g., HEL cells for JAK2, or engineered cell lines).
-
This compound.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the target substrate.
-
Detection reagents (e.g., ELISA, Western Blot, or Meso Scale Discovery).
-
Plate reader or imaging system.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Cell Lysis: After incubation, remove the medium and lyse the cells using an appropriate lysis buffer.
-
Detection:
-
ELISA/MSD: Transfer the cell lysates to an antibody-coated plate to measure the levels of phosphorylated and total substrate protein.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate protein. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of substrate phosphorylation.
Caption: Workflow for the cell-based kinase activity assay.
Cell Proliferation/Viability Assay
This assay evaluates the effect of this compound on the growth and viability of cancer cell lines that are dependent on the suspected target kinase or epigenetic modulator.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., AML cell line MV4-11 for LSD1).
-
This compound.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo®).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: Workflow for the cell proliferation assay.
Apoptosis Assay
This assay determines if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis).[11][12]
Materials:
-
Cell line of interest.
-
This compound.
-
Cell culture medium and supplements.
-
6-well or 12-well cell culture plates.
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
-
Flow cytometer.
Protocol:
-
Cell Treatment: Seed cells and treat them with different concentrations of the compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and Propidium Iodide are in late apoptosis or are necrotic.
-
Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis for each treatment condition.
Caption: Workflow for the apoptosis assay.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Kinase Inhibition Activity
| Compound | Target Kinase | Cell Line | Assay Method | IC50 (nM) |
| This compound | e.g., JAK2 | HEL | ELISA | Value |
| Positive Control | e.g., JAK2 | HEL | ELISA | Value |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Assay Method | Incubation Time (h) | GI50 (µM) |
| This compound | MV4-11 | MTT | 72 | Value |
| Positive Control | MV4-11 | MTT | 72 | Value |
Table 3: Apoptosis Induction
| Compound Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | Value | Value |
| 0.1 | Value | Value |
| 1.0 | Value | Value |
| 10.0 | Value | Value |
Conclusion
The provided application notes and protocols offer a robust framework for the initial characterization of the biological activity of this compound. Based on the known pharmacology of related pyrrolopyridine compounds, a focus on kinase inhibition and epigenetic modulation is warranted. The results from these cell-based assays will provide valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Further studies, including target deconvolution and in vivo efficacy models, will be necessary to fully elucidate its pharmacological profile.
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. news-medical.net [news-medical.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
Application Notes and Protocols for the Derivatization of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The following protocols describe common derivatization strategies including N-alkylation, N-arylation, halogenation, Suzuki cross-coupling, and amide bond formation.
N-Alkylation of the Pyrrole Nitrogen
The pyrrole nitrogen of the 1H-pyrrolo[2,3-c]pyridine core can be readily alkylated to introduce a variety of substituents. The choice of base and solvent is crucial for achieving good yields and preventing side reactions.
Protocol 1: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using a base such as potassium carbonate in a polar aprotic solvent.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1-0.5 M), add potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 50 | 4 | 85-95 |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 6 | 80-90 |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 70 | 8 | 75-85 |
Workflow Diagram:
N-Arylation of the Pyrrole Nitrogen
Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for the N-arylation of the pyrrolo[2,3-c]pyridine scaffold.
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol outlines a palladium-catalyzed N-arylation using an aryl halide.
Experimental Protocol:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene or dioxane (0.1-0.2 M).
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 65-80 |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 120 | 24 | 50-70 |
Workflow Diagram:
Application Notes and Protocols: Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a valuable fragment for fragment-based drug design (FBDD). The document outlines its potential applications, experimental protocols for screening and optimization, and presents relevant data for its broader scaffold class, the pyrrolopyridines.
Introduction to this compound in FBDD
This compound is a heterocyclic organic compound featuring a pyrrolopyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets, particularly protein kinases.[1][2] Its relatively low molecular weight and favorable physicochemical properties make it an ideal starting point for FBDD campaigns. The pyrrolopyridine core has been successfully employed in the development of inhibitors for various therapeutic targets, including Janus kinase 1 (JAK1), Focal Adhesion Kinase (FAK), and Phosphodiesterase 4B (PDE4B).[3][4][5]
Fragment-based drug discovery is a powerful strategy for identifying and developing novel lead compounds. It begins with the screening of low-molecular-weight compounds (fragments) that typically bind to the target protein with low affinity. These initial hits are then optimized and grown into more potent, lead-like molecules through structure-guided design. The pyrrolopyridine scaffold has demonstrated its utility in this approach, with derivatives showing promise in oncology and inflammatory diseases.[4][6][7]
Key Applications and Target Classes
The versatility of the pyrrolopyridine scaffold, represented by this compound, allows for its application in targeting a diverse range of protein families:
-
Protein Kinases: The pyrrolopyridine core can act as a hinge-binding motif in the ATP-binding site of many kinases. This has led to the development of inhibitors for targets such as:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, proliferation, and survival, making it a key target in oncology.[4]
-
Janus Kinase 1 (JAK1): A critical component of the JAK/STAT signaling pathway, which is central to immune responses and inflammation.[3]
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[8][9]
-
Monopolar Spindle 1 (MPS1): A serine/threonine kinase essential for the spindle assembly checkpoint, representing a target in chromosomally unstable cancers.[7]
-
-
Phosphodiesterases (PDEs): The scaffold has been utilized to develop selective inhibitors of PDE4B, an enzyme involved in regulating intracellular cyclic AMP (cAMP) levels and inflammation.[5]
-
Other Enzymes: The structural features of the pyrrolopyridine core make it a suitable starting point for developing inhibitors against other enzyme classes.
Quantitative Data Summary
The following tables summarize the inhibitory activities and binding affinities of various derivatives of the broader pyrrolopyridine scaffold, illustrating the potential for developing potent compounds from a fragment hit.
Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50/GI50) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | 4T1 (mouse breast cancer) | - | [9] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | - | - | [9] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | - | - | [9] |
| 1H-pyrrolo[3,2-c]pyridine | MPS1 | 25 | HCT116 (human colon cancer) | 0.55 µM (GI50) | [7] |
| 1H-pyrrolo[3,2-c]pyridine | CDK2 | 43 | - | - | [7] |
| 1H-pyrrolo[3,2-c]pyridine | HeLa | - | 0.12 µM | [6] | |
| 1H-pyrrolo[3,2-c]pyridine | SGC-7901 | - | 0.15 µM | [6] | |
| 1H-pyrrolo[3,2-c]pyridine | MCF-7 | - | 0.21 µM | [6] |
Table 2: Fragment Screening Data for Pyrrolopyridine Scaffolds
| Fragment Scaffold | Target | Screening Method | KD (µM) | Ligand Efficiency (LE) | Ligand-Lipophilicity Efficiency (LLE) | Reference |
| 1H-pyrrolo[3,2-b]pyridin-5-amine | PRMT5/MTA | SPR | 0.74 | 0.78 | 4.9 | [10] |
Experimental Protocols
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for screening a fragment library, including this compound, against a target protein of interest.
1. Materials and Reagents:
-
Target protein (e.g., kinase domain), >95% purity
-
SPR instrument and sensor chips (e.g., CM5)
-
Fragment library containing this compound dissolved in DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
2. Experimental Workflow:
3. Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100 µM - 1 mM).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) over time.
-
-
Hit Validation:
-
For fragments that show a significant binding response, perform a dose-response analysis by injecting a series of concentrations.
-
Fit the resulting binding data to a steady-state affinity model to determine the dissociation constant (KD).
-
Protocol 2: Synthesis of a Pyrrolopyridine Derivative (General Procedure)
This protocol provides a generalized method for the synthesis of substituted pyrrolopyridines, which can be adapted for the elaboration of this compound.
1. Materials and Reagents:
-
Starting pyrrolopyridine core (e.g., a halogenated derivative)
-
Boronic acid or ester for Suzuki coupling
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or DIPEA)
-
Solvent (e.g., a mixture of EtOH/H2O or n-BuOH)
-
Inert atmosphere (Nitrogen or Argon)
2. Synthetic Workflow:
References
- 1. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
"application of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in cancer cell lines"
Introduction
Pyrrolopyridine scaffolds, including the 1H-pyrrolo[2,3-c]pyridine core, are recognized as privileged structures in medicinal chemistry due to their versatile biological activities. While specific research on Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is limited in the public domain, numerous derivatives of the broader pyrrolopyridine class have been synthesized and evaluated for their potent anti-cancer properties. These derivatives have shown efficacy against a range of cancer cell lines by targeting various key signaling pathways involved in tumor growth, proliferation, and survival. This document provides an overview of the application of these derivatives, summarizing their activity, outlining relevant signaling pathways, and providing standardized protocols for their evaluation in a research setting.
Data Presentation: Anti-proliferative Activity of Pyrrolopyridine Derivatives
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various pyrrolopyridine derivatives across different cancer cell lines.
Table 1: Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8b | A375P (Melanoma) | Nanomolar range | Sorafenib | Micromolar range |
| 8g | A375P (Melanoma) | Nanomolar range | Sorafenib | Micromolar range |
| 9a-e | A375P (Melanoma) | Nanomolar range | Sorafenib | Micromolar range |
| 8d, 8e, 8h | A375P (Melanoma) | Micromolar range | Sorafenib | Micromolar range |
| 9g, 9i, 9j | A375P (Melanoma) | Micromolar range | Sorafenib | Micromolar range |
| Data from a study on diarylurea and diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold.[1] |
Table 2: Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Target |
| 4h | 4T1 (Breast Cancer) | Not specified in abstract | FGFR1 (IC50 = 7 nM) |
| 4h | - | - | FGFR2 (IC50 = 9 nM) |
| 4h | - | - | FGFR3 (IC50 = 25 nM) |
| Compound 4h is a derivative of 1H-pyrrolo[2,3-b]pyridine and demonstrated potent inhibition of FGFR1-3.[2][3] |
Table 3: Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as RSK2 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Target | IC50 (nM) |
| B1 | MDA-MB-468 (Breast Cancer) | 0.13 | RSK2 | up to 1.7 |
| Phenyl sulfonamide derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide were evaluated as potent RSK2 inhibitors.[4] |
Table 4: Activity of Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Target | IC50 (nM) |
| 46 | MV4;11 (Acute Leukemia) | 0.6 | LSD1 | 3.1 |
| 46 | H1417 (Small-cell Lung Cancer) | 1.1 | LSD1 | 3.1 |
| 46 | MOLM-14 (Acute Leukemia) | 31 | LSD1 | 3.1 |
| Compound 46, a pyrrolo[2,3-c]pyridine derivative, was identified as a highly potent and reversible LSD1 inhibitor.[5] |
Signaling Pathways and Mechanisms of Action
Pyrrolopyridine derivatives exert their anti-cancer effects by modulating various signaling pathways. The diagrams below illustrate some of the key mechanisms.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the pyrrolopyridine class. While the broader family of pyrrolopyridine derivatives has been investigated for a range of biological activities, including anticancer and anti-inflammatory properties, specific data on the neuroprotective effects of this particular molecule is limited in publicly available literature.[1][2][3] However, the structural similarity to other biologically active compounds suggests its potential as a subject for neuroprotective research.[4] These application notes provide a comprehensive framework for researchers to systematically evaluate the neuroprotective potential of this compound using established in vitro methodologies.
The protocols outlined below describe a tiered approach, starting with initial cell viability and cytotoxicity screening, followed by more detailed mechanistic assays to probe its effects on oxidative stress, apoptosis, and relevant signaling pathways. This guide is intended to be a starting point for researchers to design and execute robust experiments to elucidate the neuroprotective profile of this compound.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described.
Table 1: Cell Viability and Cytotoxicity
| Concentration of this compound (µM) | % Cell Viability (e.g., MTT Assay) | % Cytotoxicity (e.g., LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Neuroprotection Against Oxidative Stress
| Treatment Group | % Cell Viability | % Reduction in ROS |
| Control (No Toxin) | 100 | N/A |
| Toxin (e.g., 6-OHDA, H₂O₂) | 0 | |
| Toxin + Compound (0.1 µM) | ||
| Toxin + Compound (1 µM) | ||
| Toxin + Compound (10 µM) | ||
| Toxin + Compound (50 µM) |
Table 3: Apoptosis Assay
| Treatment Group | % Apoptotic Cells (e.g., Annexin V/PI Staining) | Caspase-3 Activity (Fold Change) |
| Control (No Toxin) | 1 | |
| Toxin (e.g., Staurosporine) | ||
| Toxin + Compound (1 µM) | ||
| Toxin + Compound (10 µM) | ||
| Toxin + Compound (50 µM) |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes the use of the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neuroprotective studies.[5][6] Neurotoxicity is induced by an oxidative agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), and the ability of the test compound to mitigate this toxicity is assessed.[7]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
6-hydroxydopamine (6-OHDA) or Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Pre-treat the cells with the compound for 1-2 hours before inducing toxicity.[6]
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 20 µM 6-OHDA) to the wells (except for the control group) and incubate for 18-24 hours.[6]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of the compound by quantifying its ability to reduce intracellular ROS levels induced by an oxidative stressor.
Materials:
-
Dichlorofluorescin diacetate (DCFH-DA) dye
-
Cells cultured in 96-well plates as in Protocol 1
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-4 of Protocol 1 to culture, seed, and treat the cells.
-
Loading with DCFH-DA: After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the toxin-only group to determine the percentage reduction in ROS.
Protocol 3: Assessment of Apoptosis via Caspase-3 Activity
This protocol assesses the anti-apoptotic potential of the compound by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Caspase-3 colorimetric assay kit
-
Cells cultured and treated as in Protocol 1 (using an apoptosis inducer like staurosporine if desired)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
After treatment, collect the cells and centrifuge to obtain a cell pellet.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the control group.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of the novel synthetic compound, Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the evaluation of the antimicrobial properties of this and structurally related compounds.
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Pyrrolopyridine derivatives have garnered significant interest due to their diverse biological activities, including potential antimicrobial effects.[1][2][3] this compound is a heterocyclic organic compound that holds promise as a candidate for drug discovery programs targeting infectious diseases.[1] Accurate and reproducible antimicrobial susceptibility testing is a critical step in the evaluation of its potential as a therapeutic agent.
This document outlines two primary methods for determining the antimicrobial susceptibility of this compound: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion method for qualitative assessment of susceptibility.
Data Presentation
Quantitative data from antimicrobial susceptibility testing of this compound should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 | ||
| (Other relevant strains) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| (Other relevant strains) |
Experimental Protocols
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[4][5]
Principle: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.[4] The MBC is determined by subculturing the contents of the wells that show no visible growth onto an agar medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microbial strains (e.g., ATCC reference strains)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Include a positive control (broth with a standard antibiotic), a negative/growth control (broth with inoculum, no compound), and a sterility control (broth only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared microbial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require different incubation conditions.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, take a 10-100 µL aliquot and subculture it onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[6][8]
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a known concentration of this compound is placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.[9][10]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Preparation of Impregnated Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Aseptically apply a known volume of the solution onto sterile paper disks and allow them to dry.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[11]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[9]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[8]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
The size of the zone of inhibition is inversely related to the MIC. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, though for a novel compound, these will need to be established.
-
Visualizations
Caption: Workflow for MIC and MBC determination by broth microdilution.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
References
- 1. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. asm.org [asm.org]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core?
A1: The synthesis of the 6-azaindole scaffold, the core of this compound, can be approached through several modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are particularly prevalent. Key strategies include:
-
Sonogashira Coupling followed by Cyclization: This involves the coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. This can sometimes be performed as a one-pot reaction.[1][2]
-
Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction utilizes an o-haloaniline (or in this case, an o-haloaminopyridine) and a disubstituted alkyne to form the indole (or azaindole) ring.[3]
-
Sequential C-C and C-N Coupling: Starting from a dihalopyridine, sequential site-selective palladium-catalyzed reactions, such as a Sonogashira reaction followed by a C-N coupling and cyclization, can be employed to build the 6-azaindole structure.[4]
Q2: My Sonogashira coupling reaction for the synthesis of the 6-azaindole precursor is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Sonogashira couplings involving pyridine substrates can be attributed to several factors. Here's a troubleshooting guide:
-
Catalyst and Ligand Choice: Standard catalysts like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst are common.[5] However, for electron-deficient pyridines, catalyst deactivation can be an issue. Consider using more robust, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and activity.[6]
-
Base Selection: The choice of base is critical. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[2] Ensure the base is of high purity and used in sufficient excess to neutralize the HX formed and facilitate the catalytic cycle.
-
Solvent and Temperature: The reaction is often performed in solvents like DMF or MeCN.[5] The temperature may need optimization; while some reactions proceed at room temperature, others require heating.[5]
-
Oxygen Contamination: The palladium(0) active species is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Homocoupling of Alkyne: This side reaction can be minimized by using copper-free conditions or by carefully controlling the reaction temperature and addition rate of the alkyne.
Q3: I am having trouble with the final carbonylation step to introduce the methyl ester. What conditions are recommended?
A3: The conversion of a halo-pyrrolopyridine to its methyl ester via carbonylation is a robust method. A typical procedure involves heating the halo-pyrrolopyridine with a palladium catalyst, a phosphine ligand, and a base in methanol under a carbon monoxide atmosphere.[7] Key parameters to optimize are:
-
Catalyst and Ligand: A common system is Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride).[7]
-
Carbon Monoxide Pressure: This reaction requires a positive pressure of CO. Pressures can range from atmospheric to high pressure (e.g., 50 bar), with higher pressures often leading to better yields.[7]
-
Base and Solvent: Triethylamine is a suitable base, and the reaction is typically run in a mixture of methanol (as both solvent and reactant) and a co-solvent like toluene.[7]
-
Temperature: Elevated temperatures (e.g., 110 °C) are generally required.[7]
Q4: Are there any known issues with the regioselectivity during the cyclization step to form the pyrrolo[2,3-c]pyridine ring?
A4: Regioselectivity in Larock indole synthesis, an analogous reaction, is influenced by both steric and electronic factors of the alkyne substituents. Typically, the larger substituent of the alkyne ends up at the C2 position of the indole ring.[8] For Sonogashira-based cyclizations, the regioselectivity is generally well-controlled by the positions of the amino and alkyne groups on the pyridine ring.
Troubleshooting Guides
Guide 1: Low Yield in Sonogashira Coupling of 4-Amino-3-halopyridine with a Terminal Alkyne
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or minimal product formation | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Incorrect base or solvent. | 1. Use a fresh batch of palladium catalyst and copper(I) salt. Consider pre-catalyst systems. 2. Degas all solvents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. 3. Screen different bases (e.g., Et₃N, DIPEA, Cs₂CO₃) and solvents (e.g., DMF, THF, dioxane). |
| Significant amount of starting material remains | 1. Low reaction temperature. 2. Short reaction time. 3. Catalyst poisoning. | 1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Ensure high purity of starting materials and reagents. |
| Formation of alkyne homocoupling (Glaser coupling) product | 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. | 1. Improve inert atmosphere techniques. 2. Reduce the amount of copper(I) catalyst or switch to a copper-free Sonogashira protocol. |
| Dehalogenation of the halopyridine | 1. Presence of reducing agents. 2. Certain phosphine ligands can promote this side reaction. | 1. Purify starting materials and solvents to remove any reducing impurities. 2. Screen different phosphine ligands. |
Guide 2: Inefficient Carbonylation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion to the methyl ester | 1. Insufficient CO pressure. 2. Low reaction temperature. 3. Catalyst deactivation. | 1. Ensure the reaction vessel is properly sealed and pressurized with CO. Increase the CO pressure if possible.[7] 2. Increase the reaction temperature in increments (e.g., 10 °C).[7] 3. Use a robust ligand like dppf and ensure anaerobic conditions.[7] |
| Formation of decomposition products | 1. Temperature is too high. 2. Reaction time is too long. | 1. Optimize the temperature to find a balance between reaction rate and stability. 2. Monitor the reaction progress and stop it once the starting material is consumed. |
| Hydrolysis of the ester product | Presence of water in the reaction mixture. | Use anhydrous methanol and other reagents. |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted 6-Azaindoles via Sonogashira Coupling and Cyclization (Analogous Procedure)
This protocol is based on the general principles for synthesizing substituted azaindoles and may require optimization for the specific target molecule.
-
Sonogashira Coupling: To a solution of the 4-amino-3-halopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and a base such as Et₃N (3.0 eq).
-
The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Cyclization: The crude product from the Sonogashira coupling is dissolved in a suitable solvent (e.g., MeCN). A catalyst, such as trifluoroacetic acid (TFA, 1.0 eq) and trifluoroacetic anhydride (TFAA, 1.3 eq), is added.[5]
-
The mixture is heated to reflux for several hours until the cyclization is complete.[5]
-
Purification: The product is purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Carbonylation to form Methyl Ester (Specific Example)
This protocol is adapted from the synthesis of a related pyrrolopyridine methyl ester.[7]
-
Reaction Setup: In a pressure vessel, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), triethylamine (4.1 eq), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (0.05 eq).
-
Add methanol and toluene as solvents.
-
Reaction Conditions: Pressurize the vessel with carbon monoxide (e.g., 50 bar) and heat the mixture to 110 °C with stirring for 17 hours.[7]
-
Work-up and Purification: After cooling, evaporate the volatile materials. The residue is then purified by silica gel chromatography using a heptane/ethyl acetate gradient to yield the desired methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate.[7] A similar procedure can be adapted for the 5-carboxylate isomer.
Quantitative Data Summary
The following tables summarize yield data from analogous synthetic steps for related pyrrolopyridine structures. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Yields of 6-Azaindole Synthesis via Palladium-Catalyzed Reactions
| Starting Material | Reaction Type | Key Reagents | Yield (%) | Reference |
| 3,4-dibromopyridine | Sonogashira/C-N Coupling/Cyclization | Phenylacetylene, 4-toluidine, Pd catalyst | up to 80% | [4] |
| 4-amino-3-iodopyridine | Sonogashira/Cyclization | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, DIPEA | 66% | [2] |
Table 2: Yields of Carbonylation of Halo-pyrrolopyridines
| Starting Material | Catalyst System | CO Pressure | Temperature | Yield (%) | Reference |
| 7-chloro-1H-pyrrolo[2,3-c]pyridine | Pd(dppf)Cl₂ | 50 bar | 110 °C | 84% | [7] |
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6-azaindole-7-carboxylic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be substituted pyridines or pyrroles.
-
Positional isomers: Syntheses of pyrrolopyridines can sometimes yield a mixture of isomers (e.g., pyrrolo[3,2-b], pyrrolo[2,3-b]).
-
N-alkylated or N-acylated byproducts: The pyrrole nitrogen is susceptible to reaction with electrophiles.
-
Hydrolyzed product: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially under acidic or basic conditions.
-
Polymeric materials: Highly colored, insoluble materials can form under certain reaction conditions.
Q2: My compound shows poor solubility in common chromatography solvents. What can I do?
A2: The pyrrolopyridine core imparts a degree of polarity, which can lead to solubility issues. Consider the following:
-
Solvent screening: Test solubility in a range of solvents with varying polarities, such as dichloromethane (DCM), ethyl acetate (EtOAc), acetonitrile (ACN), methanol (MeOH), and mixtures thereof.
-
Use of co-solvents: For column chromatography, dissolving the crude product in a small amount of a more polar, miscible solvent (like DCM or a touch of MeOH) before adsorbing it onto silica gel for dry loading can be effective.[1]
-
Temperature: Gently warming the solvent can increase solubility, but be cautious of potential degradation.
Q3: I am observing significant tailing of my compound on the silica gel column. How can I improve the peak shape?
A3: Tailing is a common issue with nitrogen-containing heterocyclic compounds on silica gel due to interactions with acidic silanol groups. To mitigate this:
-
Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia solution, into your eluent system (typically 0.1-1%). This will neutralize the acidic sites on the silica gel.
-
Use deactivated silica: Commercially available deactivated silica gel can be used.
-
Switch the stationary phase: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.[2]
-
Increase eluent polarity: After your compound starts to elute, a gradual or step increase in the eluent polarity can sometimes help push the tailing portion off the column more quickly.[2]
Q4: How can I effectively remove a closely-eluting positional isomer?
A4: Separating isomers can be challenging and often requires high-resolution techniques.
-
Optimize column chromatography: Use a shallow solvent gradient and a long column to maximize separation.
-
Recrystallization: If one isomer is significantly more abundant, fractional crystallization can be an effective method. Careful solvent selection is key.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.[3][4] It offers higher resolution than standard column chromatography.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound won't elute from the column | 1. Eluent is not polar enough.2. Compound is irreversibly adsorbed or decomposed on silica.[2] | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in DCM).2. Test the stability of your compound on a TLC plate spotted and left for some time before eluting.[2] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica. |
| Poor separation of spots | 1. Inappropriate eluent system.2. Column was overloaded.3. Column was packed poorly. | 1. Re-optimize the eluent system using TLC. Aim for a difference in Rf values of at least 0.2.2. Reduce the amount of crude material loaded onto the column.3. Ensure the column is packed uniformly without any cracks or channels. |
| Product is contaminated with a very polar, colored impurity | 1. Baseline impurities from the reaction.2. Degradation on the column. | 1. Try a pre-purification step like a plug filtration through a small amount of silica to remove baseline material.2. If degradation is suspected, switch to a less reactive stationary phase like alumina. |
Guide 2: Recrystallization Problems
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling | 1. Solution is not supersaturated (too much solvent).2. Compound is too soluble in the chosen solvent even when cold. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. If crystals still don't form, the solvent is likely too good. Consider a different solvent or a solvent/anti-solvent system.[5][6] |
| Compound "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The compound is impure. | 1. Choose a solvent with a lower boiling point.[5][7]2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]3. The oil may contain a significant amount of impurities. Try to purify by another method first, or attempt to crystallize the oil from a different solvent system. |
| Low recovery of crystals | 1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration. | 1. Cool the solution for a longer period or at a lower temperature. Minimize the amount of solvent used to dissolve the compound.2. Use a pre-heated funnel and flask for hot filtration and dilute the solution with a small amount of extra hot solvent before filtering.[5] |
Quantitative Data Comparison (Illustrative Examples)
The following data is for analogous pyrrolopyridine compounds and serves to illustrate the potential outcomes of different purification methods.
| Purification Method | Starting Purity (Example) | Final Purity (Example) | Yield (Example) | Notes |
| Silica Gel Chromatography | ~80% | >95% | 60-85% | Yield can be affected by compound stability on silica. |
| Recrystallization | ~90% | >99% | 50-75% | Highly dependent on the impurity profile and solvent selection. |
| Preparative HPLC | ~95% (isomeric mixture) | >99.5% | >90% (of the desired isomer) | Best for separating closely related impurities and isomers. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your target compound an Rf value of approximately 0.3-0.4 and good separation from impurities. For this compound, a starting point could be a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) or ethyl acetate in hexanes. Consider adding 0.5% triethylamine to the eluent to reduce tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column (dry loading).[1]
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and water/alcohol mixtures) at room temperature and upon heating.[6] An ideal solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient. A reversed-phase C18 column is a common starting point. Mobile phases could consist of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid (if the compound is stable) to improve peak shape.
-
Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration determined during method development. Filter the sample through a 0.45 µm filter before injection.
-
Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the target compound based on UV detection or mass spectrometry.
-
Product Isolation: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the mobile phase contained a non-volatile buffer, a subsequent desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for chromatographic purification.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 4. pragolab.cz [pragolab.cz]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. community.wvu.edu [community.wvu.edu]
Technical Support Center: Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important 6-azaindole derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing multiple spots on my TLC plate after my cyclization reaction. What are the likely byproducts in the synthesis of this compound?
A1: The formation of byproducts is a common issue in azaindole synthesis. The exact nature of the byproducts will depend on the synthetic route employed. However, based on common indole and azaindole syntheses like the Fischer, Bartoli, or Hemetsberger methods, you can anticipate the following common byproducts:
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Regioisomers: In many indole syntheses, the cyclization step can potentially occur at different positions, leading to the formation of regioisomers. For instance, if a substituted aminopyridine is used, cyclization could lead to an undesired isomeric pyrrolopyridine.
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Incomplete Cyclization Products: The reaction may not go to completion, leaving behind starting materials or stable intermediates, such as hydrazones in the case of a Fischer indole synthesis.
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Over-alkylation/Arylation: If your synthesis involves N-alkylation or N-arylation steps, there is a possibility of over-alkylation on the pyrrole nitrogen or even on the pyridine nitrogen, leading to quaternized salts.
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Decomposition Products: Azaindoles can be sensitive to harsh acidic or high-temperature conditions, which can lead to decomposition and the formation of various degradation byproducts.
-
Side-products from Precursors: Impurities in your starting materials can lead to the formation of related byproducts.
Q2: How can I minimize the formation of regioisomeric byproducts during the synthesis?
A2: Minimizing regioisomer formation is crucial for obtaining a high yield of the desired product. The choice of synthetic strategy and careful control of reaction conditions are key.
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Choice of Synthesis: Some synthetic routes offer better regiocontrol than others. For example, the Madelung or Bischler-Möhlau syntheses, when applicable, can offer more predictable regioselectivity compared to a classical Fischer indole synthesis with an unsymmetrical ketone.
-
Steric Hindrance: Introducing a bulky protecting group on one of the potential cyclization sites can sterically hinder the reaction at that position, favoring the formation of the desired regioisomer.
-
Electronic Effects: The electronic nature of the substituents on the pyridine ring can influence the direction of cyclization. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others. Careful consideration of these effects is necessary when designing the synthesis.
Q3: My reaction seems to stall, and I have a significant amount of unreacted starting material. What can I do to improve the reaction completion?
A3: Incomplete reactions can be due to several factors. Here are some troubleshooting steps:
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Reaction Time and Temperature: Ensure that the reaction is running for a sufficient amount of time and at the optimal temperature. Some cyclization reactions require prolonged heating. You can monitor the reaction progress using TLC or LC-MS.
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Catalyst/Reagent Activity: The catalyst or reagents used might be old or deactivated. Use freshly prepared or purified reagents. In the case of acid-catalyzed reactions, ensure the acid is of the correct concentration and is not moisture-sensitive if used under anhydrous conditions.
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Solvent Purity: The presence of impurities, especially water, in the solvent can quench reagents or interfere with the reaction. Use dry, high-purity solvents.
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Mixing: Ensure that the reaction mixture is being stirred efficiently, especially if it is heterogeneous.
Data Presentation: Hypothetical Product Distribution
| Reaction Condition | Desired Product Yield (%) | Regioisomeric Byproduct (%) | Incomplete Cyclization (%) | Decomposition (%) |
| Standard | 65 | 15 | 10 | 10 |
| Optimized | 85 | 5 | 5 | 5 |
Optimized conditions could include factors such as lower reaction temperature, use of a specific catalyst, or a different solvent system, which would be determined through experimental optimization.
Experimental Protocols
The following is a generalized experimental protocol for a key step in a potential synthesis of this compound, with an emphasis on minimizing byproduct formation.
Protocol: Fischer Indole Synthesis of this compound
This protocol is a hypothetical adaptation of the Fischer indole synthesis for the target molecule.
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Hydrazone Formation:
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To a solution of 4-hydrazinonicotinic acid (1 equivalent) in ethanol, add methyl pyruvate (1.1 equivalents).
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
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The resulting hydrazone can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
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To the hydrazone from the previous step, add a suitable solvent such as toluene or xylene.
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Add a catalyst, for example, polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂). The choice and amount of catalyst should be optimized.
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Heat the reaction mixture to 80-120 °C, carefully monitoring the reaction progress by TLC or LC-MS to avoid decomposition.
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Upon completion, cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
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The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from byproducts.
-
Visualizations
The following diagrams illustrate the potential reaction pathways and logical relationships in the synthesis.
Caption: General workflow of a chemical synthesis.
Technical Support Center: Improving the Solubility of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate for in vitro assays.
Troubleshooting Guide
Researchers may encounter several issues when preparing this compound for biological assays due to its limited aqueous solubility. This guide offers a systematic approach to identifying and resolving these common problems.
Problem: Compound precipitates out of solution upon dilution in aqueous assay buffer.
This is a frequent issue for compounds dissolved in a high concentration of an organic solvent like DMSO and then diluted into an aqueous medium.[1][2]
Initial Steps:
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Visual Inspection: Observe the solution for any cloudiness, precipitation, or crystallization.
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Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and compatible with the assay system. For many cell-based assays, DMSO concentrations should ideally be below 0.5%.[1]
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Kinetic vs. Thermodynamic Solubility: Understand that you are likely working with kinetic solubility, which can be time-dependent. Precipitation may occur over the duration of the experiment.[3]
Solutions:
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Optimize Co-solvent Concentration: Determine the highest tolerable co-solvent concentration for your assay and the minimum required to maintain compound solubility.
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Employ Formulation Strategies: If simple co-solvents are insufficient, consider more advanced formulation techniques.
dot
Caption: Troubleshooting workflow for addressing compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
Q2: What is a good starting point for a co-solvent to dissolve this compound?
Dimethyl sulfoxide (DMSO) is a common starting point for dissolving poorly soluble compounds for in vitro screening.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.
Q3: The compound still precipitates even with DMSO. What other strategies can I try?
Several strategies can be employed to enhance the solubility of poorly water-soluble drugs.[7][8][9] These can be broadly categorized as:
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Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, methanol, or polyethylene glycols (PEGs) can be tested.[7][9]
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Surfactants: For cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization by forming micelles.[1][7][9]
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pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[7][9]
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][7][9]
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Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility.[2][10]
Q4: How do I determine the appropriate concentration of a solubilizing agent to use?
The concentration of any solubilizing agent must be optimized to ensure it does not interfere with the assay. It is crucial to run controls with the vehicle (solvent and solubilizing agent) alone to assess any background signal or toxicity. A systematic approach involves titrating the concentration of the solubilizing agent while keeping the compound concentration constant and observing for precipitation and any effects on the assay.
Q5: Are there any specific considerations for cell-based assays?
For cell-based assays, the primary concern is cytotoxicity of the formulation components.[1] High concentrations of organic solvents and surfactants can be toxic to cells. Therefore, it is essential to determine the maximum tolerable concentration of any excipient in your specific cell line. Cyclodextrins are often a good alternative for cell-based assays as they are generally well-tolerated.
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent
This protocol outlines a method to determine the most effective co-solvent for solubilizing this compound.
dot
Caption: Workflow for co-solvent screening.
Methodology:
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Prepare 10 mM stock solutions of this compound in various co-solvents (e.g., DMSO, Ethanol, PEG 400).
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In a 96-well plate, perform serial dilutions of each stock solution into the aqueous assay buffer.
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Incubate the plate at the intended assay temperature for a relevant period (e.g., 2 hours).
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Visually inspect each well for signs of precipitation.
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Quantify the amount of soluble compound using a suitable analytical method such as HPLC-UV or a plate reader-based method like nephelometry.[3]
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The optimal co-solvent is the one that maintains the desired compound concentration in solution with the lowest percentage of organic solvent.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes the use of cyclodextrins to improve the aqueous solubility of the target compound.
Methodology:
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Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) ranging from 0 to 10% (w/v).
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Add an excess amount of this compound to each cyclodextrin solution.
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Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Filter the suspensions to remove the undissolved solid.
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Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
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Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the phase solubility diagram.
Data Presentation
The following tables provide a template for summarizing quantitative data from solubility experiments.
Table 1: Co-solvent Screening Results
| Co-solvent | Max. Soluble Conc. (µM) in Buffer with 1% Co-solvent | Observations |
| DMSO | ||
| Ethanol | ||
| PEG 400 | ||
| NMP |
Table 2: Effect of HP-β-Cyclodextrin on Aqueous Solubility
| HP-β-CD Conc. (% w/v) | Solubility of Compound (µg/mL) | Molar Solubility (µM) |
| 0 | ||
| 1 | ||
| 2.5 | ||
| 5 | ||
| 10 |
By following these guidelines and protocols, researchers can systematically address the solubility challenges of this compound and ensure reliable and reproducible results in their in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 6. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate in solution"
Technical Support Center: Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of this compound in my aqueous stock solution over time. What could be the cause?
A1: The decrease in concentration is likely due to chemical instability of the compound in solution. The primary degradation pathway for esters like this compound in aqueous media is hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid. This reaction is often catalyzed by acidic or basic conditions.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly pH-dependent. It is generally most stable in neutral to slightly acidic conditions (pH 4-6). In alkaline (basic) conditions, the rate of hydrolysis of the ester is significantly accelerated. Similarly, strongly acidic conditions can also promote hydrolysis. For related pyrrolopyridine structures, instability in both acidic and alkaline media has been observed.
Q3: My solution of this compound has turned a slight yellow color after being left on the benchtop. What is happening?
A3: A color change can indicate degradation of the compound. This may be due to exposure to light (photodegradation) or oxidation. The pyrrolopyridine core can be susceptible to oxidation, and prolonged exposure to ambient light can provide the energy to initiate degradation, leading to colored byproducts. It is recommended to store solutions of this compound protected from light.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to:
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Store at low temperatures (-20°C or -80°C).
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Use a buffered solution at a slightly acidic to neutral pH (e.g., pH 4-6).
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Protect from light by using amber vials or wrapping the container in aluminum foil.
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Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q5: What solvents are recommended for dissolving this compound to enhance its stability?
A5: While aqueous buffers are common for biological experiments, the compound's stability is generally better in anhydrous aprotic organic solvents such as DMSO or DMF. For final experimental dilutions into aqueous media, it is advisable to minimize the time the compound spends in the aqueous environment before use.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the compound in the assay medium. | Prepare fresh dilutions of the compound from a stock solution in an anhydrous solvent (e.g., DMSO) immediately before each experiment. | Improved consistency and reproducibility of assay results. |
| The pH of the assay buffer is promoting hydrolysis. | If possible, adjust the pH of the assay buffer to be within the optimal stability range (pH 4-6). If not possible, minimize the incubation time. | Reduced degradation of the compound during the assay, leading to more accurate results. |
| Photodegradation during long incubation periods. | Protect the assay plates from light by covering them with aluminum foil during incubation. | Minimized light-induced degradation and more reliable data. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the methyl ester. | Analyze the sample alongside a standard of the corresponding carboxylic acid (1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid) if available. The retention time of one of the unknown peaks should match the standard. | Confirmation of hydrolysis as a degradation pathway. |
| Oxidative degradation. | Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox or by purging with nitrogen). | A decrease in the intensity of the unknown peaks associated with oxidation. |
| Photodegradation. | Prepare a fresh solution and immediately analyze it by HPLC. Compare the chromatogram to one from a solution that has been exposed to light. | New peaks appearing in the light-exposed sample will indicate photodegradation products. |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions after 24 hours of incubation. This data is illustrative and intended to guide researchers in their experimental design.
Table 1: Stability of this compound in Solution
| Condition | Temperature | % Remaining Compound | Major Degradation Product |
| 0.1 M HCl (pH 1) | 37°C | ~75% | 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid |
| PBS (pH 7.4) | 37°C | ~90% | 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid |
| 0.1 M NaOH (pH 13) | 37°C | <10% | 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid |
| Water (pH ~6.5) + Light | 25°C | ~85% | Oxidative and Photodegradation Products |
| Water (pH ~6.5) - Dark | 25°C | >98% | - |
| DMSO | 25°C | >99% | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
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This compound
-
Solvents: Acetonitrile, DMSO, Water (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: HPLC system with a UV detector, pH meter, calibrated oven, photostability chamber.
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or DMSO.
3. Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
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Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
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Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in the mobile phase for analysis.
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Photodegradation: Expose a solution of the compound (100 µg/mL in water:acetonitrile 50:50) in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
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At specified time points, withdraw aliquots of each stressed sample.
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Neutralize the acidic and basic samples before injection into the HPLC.
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Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
Technical Support Center: Crystallization of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
A1: Based on the structure of this compound, which contains a polar heterocyclic pyrrolopyridine core and a less polar methyl ester group, a good starting point for solvent selection would be polar protic solvents like ethanol or methanol, or polar aprotic solvents such as ethyl acetate or acetone. It is also common to use a binary solvent system, such as a mixture of a solvent in which the compound is soluble (like methanol or ethyl acetate) and an anti-solvent in which it is poorly soluble (like water or heptane).
Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A2: If your compound is not dissolving, you are likely using a solvent in which it has low solubility. You can try a more polar or a different class of solvent. If you wish to proceed with the current solvent, you may be using an insufficient volume. Incrementally add more solvent until the compound fully dissolves at the solvent's boiling point. Be mindful that using an excessive amount of solvent can lead to a poor yield.[1]
Q3: No crystals are forming after cooling the solution. What steps can I take to induce crystallization?
A3: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. You can try the following techniques:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.
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Reducing Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound.
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Lowering the Temperature: Cool the solution to a lower temperature using an ice bath or by placing it in a refrigerator.
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Adding an Anti-solvent: If you are using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly turbid.
Q4: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?
A4: Rapid crystallization, often referred to as "crashing out," is generally discouraged as it can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes or more.[1] To slow down the crystallization, you can try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.[1]
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
Q: My compound is separating as an oil or liquid droplets rather than forming solid crystals. Why is this happening and how can I fix it?
A: "Oiling out" typically occurs when the solution is too concentrated or when the cooling process is too rapid, causing the compound to come out of solution above its melting point. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration.[1]
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of heat loss.
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Charcoal Treatment: If impurities are suspected, especially colored ones, you can add activated charcoal to the hot solution, then filter it through celite to remove the charcoal and adsorbed impurities before cooling.[1]
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Change Solvent System: The solubility profile of your compound in the chosen solvent may be too steep. Experiment with different solvents or solvent mixtures.
Issue 2: The crystallization yield is very low.
Q: After filtration, I have a very small amount of product. What are the potential causes and how can I improve the yield?
A: A low yield can result from several factors during the crystallization process.
Troubleshooting Steps:
-
Check the Mother Liquor: Test the filtrate (mother liquor) for the presence of your compound. You can do this by spotting a small amount on a watch glass and allowing the solvent to evaporate. If a significant amount of solid remains, too much solvent was used.[1] You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
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Avoid Premature Crystallization: Ensure that the solution is not cooled too early during hot filtration, which can lead to loss of product on the filter paper. Use a pre-warmed funnel and flask for hot filtration.
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Optimize Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or the use of an anti-solvent might be necessary to reduce its solubility in the mother liquor.
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Minimize Transfer Losses: Be meticulous in transferring the solid product to minimize mechanical losses.
Experimental Protocols
General Protocol for Crystallization of this compound
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Solvent Selection: Begin by performing small-scale solubility tests with various solvents to find a suitable system. Good candidates include methanol, ethanol, ethyl acetate, and acetone, or mixtures with anti-solvents like water or heptane. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the solvent until the compound is completely dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
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Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 65°C) until a constant weight is achieved.[2]
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Suitability as a Crystallization Solvent |
| Methanol | 25 | >200 | Good |
| Ethanol | 15 | 180 | Good |
| Ethyl Acetate | 30 | >200 | Good |
| Acetone | 40 | >250 | Moderate (high solubility at RT) |
| Dichloromethane | 50 | 150 | Poor (high solubility at RT) |
| Heptane | <1 | <5 | Poor (low solubility), Good as anti-solvent |
| Water | <1 | <5 | Poor (low solubility), Good as anti-solvent |
Mandatory Visualization
References
Technical Support Center: Scale-up Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Troubleshooting Guides
Question: My scale-up reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields during the scale-up of this compound synthesis can arise from several factors. A systematic approach is recommended for troubleshooting. Common causes and solutions include:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Ensure that the reaction is maintained at the optimal temperature and for the appropriate duration. Small-scale trial reactions can help redefine the ideal parameters for the larger scale.
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Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to the formation of side products or incomplete reactions. Always use reagents and solvents of a suitable purity grade and ensure that solvents are anhydrous where necessary.
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Atmospheric Moisture and Oxygen: Certain intermediates in pyrrolopyridine synthesis can be sensitive to air and moisture. If your synthetic route involves air-sensitive reagents, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.
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Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and diminished yields. Ensure that the stirring rate is sufficient for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product may exhibit instability under the reaction or workup conditions. It is advisable to monitor the reaction's progress using techniques like TLC or LC-MS to detect any product degradation over time.
Question: I am observing significant impurity formation in my scaled-up reaction. How can I identify and mitigate these impurities?
Answer: Impurity formation is a common challenge in scaling up organic syntheses. For the synthesis of this compound, potential impurities can arise from starting materials, side reactions, or degradation.
-
Common Impurity Sources:
-
Starting Material Impurities: Unreacted starting materials or impurities present in them can carry through to the final product. Ensure the purity of your precursors, such as the corresponding chloro-pyridine derivative.
-
Side-Reaction Products: In palladium-catalyzed carbonylation reactions, common side reactions can include hydrodehalogenation of the starting material or the formation of dimeric byproducts.
-
Incomplete Reactions: Residual starting materials or intermediates can be significant impurities.
-
Degradation Products: The pyrrolopyridine core can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to heat.
-
-
Mitigation Strategies:
-
Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, catalyst loading, and reaction time can minimize the formation of side products.
-
Purification of Intermediates: Purifying key intermediates before proceeding to the next step can prevent the carry-over of impurities.
-
Workup and Purification: Developing a robust workup and purification protocol is crucial. This may involve extractions, washes, and a well-designed crystallization or chromatographic purification step.
-
Question: My product is difficult to purify at a larger scale. What are some effective purification strategies?
Answer: Purifying this compound on a large scale can be challenging. While chromatography is a viable option at the lab scale, it is often less practical for industrial production.
-
Crystallization: This is often the most effective method for large-scale purification.
-
Solvent Screening: A thorough solvent screening is essential to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: A controlled cooling rate can significantly impact crystal size and purity.
-
Seeding: Using seed crystals can promote the formation of the desired crystalline form and improve batch-to-batch consistency.
-
-
Slurry Washes: Slurrying the crude product in a solvent in which the desired product is sparingly soluble, but impurities are more soluble, can be an effective purification step.
-
Extraction: A well-designed aqueous workup with appropriate pH adjustments can remove many polar and ionic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Reagent Handling: Some reagents, such as organometallic catalysts and carbon monoxide (if used in carbonylation), are hazardous. Ensure proper handling procedures and engineering controls are in place.
-
Reaction Exotherms: Be aware of any potential exothermic events, especially during cyclization or other bond-forming reactions. Monitor the internal temperature of the reactor closely.
-
Pressure Reactions: If the synthesis involves high-pressure reactions (e.g., carbonylation), use appropriately rated equipment and follow all safety protocols for pressurized systems.
-
Solvent Hazards: Be mindful of the flammability and toxicity of the solvents used. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
Q2: What analytical methods are recommended for monitoring the reaction and ensuring the quality of the final product?
A2: A combination of analytical techniques is recommended:
-
In-Process Controls (IPCs):
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactant consumption, product formation, and impurity profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying intermediates and byproducts.
-
-
Final Product Quality Control (QC):
-
HPLC: To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
Q3: Can you provide a general overview of a potential scale-up synthetic route?
A3: A common approach for the synthesis of similar pyrrolopyridine esters involves a palladium-catalyzed carbonylation of a halogenated precursor. A plausible route for this compound could start from 5-chloro-1H-pyrrolo[2,3-c]pyridine. This intermediate would then undergo a palladium-catalyzed methoxycarbonylation to yield the final product.
Experimental Protocols
Note: The following protocol is a representative example based on the synthesis of structurally related compounds and should be optimized for the specific requirements of your scale-up process.
Synthesis of this compound via Palladium-Catalyzed Methoxycarbonylation
This protocol describes the conversion of 5-chloro-1H-pyrrolo[2,3-c]pyridine to this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-chloro-1H-pyrrolo[2,3-c]pyridine | 152.58 | 100 g | 0.655 | 1.0 |
| Palladium(II) acetate | 224.50 | 1.47 g | 0.00655 | 0.01 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 4.36 g | 0.00786 | 0.012 |
| Triethylamine | 101.19 | 200 mL | 1.44 | 2.2 |
| Methanol | 32.04 | 1 L | - | - |
| Toluene | 92.14 | 1 L | - | - |
| Carbon Monoxide | 28.01 | 40 bar | - | - |
Procedure:
-
Reactor Setup: Charge a suitable pressure reactor with 5-chloro-1H-pyrrolo[2,3-c]pyridine, palladium(II) acetate, and dppf.
-
Solvent and Reagent Addition: Add toluene, methanol, and triethylamine to the reactor.
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove any oxygen.
-
Pressurization: Pressurize the reactor with carbon monoxide to 40 bar.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by HPLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental Workflow Diagram
Technical Support Center: Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the structure, which includes a pyrrole ring fused to a pyridine ring and a methyl ester functional group, the primary degradation pathways are expected to be hydrolysis of the ester and oxidation of the electron-rich pyrrole ring.[1][2][3] Pyrrolopyridine derivatives have shown susceptibility to hydrolytic conditions, particularly in acidic and alkaline media, as well as to photolytic and oxidative stress.[4]
-
Acidic and Basic Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, and methanol.[5] Basic conditions are expected to facilitate this hydrolysis more readily.[4]
-
Oxidative Degradation: The pyrrole ring is electron-rich and can be susceptible to oxidation.[6] This could lead to the formation of N-oxides, hydroxylated species, or ring-opened products. The specific degradation products will depend on the oxidizing agent used.
-
Photolytic Degradation: Pyrrolopyridine derivatives can be photolabile.[4] Exposure to UV or visible light may lead to the formation of various photoproducts through complex radical pathways.
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures may induce decomposition.[7][8] The degradation pathway under thermal stress is likely to be complex and may involve decarboxylation or polymerization.
Q2: My compound is showing a new, more polar spot on TLC/LC after sitting in a methanol solution. What could be happening?
The appearance of a more polar spot suggests the formation of a more polar degradation product. The most likely cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid (1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid). This can occur if the methanol solvent contains traces of water and either acid or base. To confirm this, you can co-spot your sample with a synthesized standard of the carboxylic acid or analyze the sample by LC-MS to look for the mass of the hydrolyzed product.
Q3: I am observing poor recovery of my compound after purification by silica gel chromatography. What could be the issue?
Poor recovery from silica gel chromatography can be due to the instability of the compound on the acidic silica surface or strong adsorption.[9] The basic nitrogen atoms in the pyridine and pyrrole rings can interact strongly with the acidic silanol groups of the silica gel, leading to tailing and irreversible adsorption.
To mitigate this, consider the following:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine mixed in the eluent (e.g., 0.1-1% triethylamine in your solvent system).[9]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.[9]
Q4: Are there any special storage conditions recommended for this compound?
To ensure long-term stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[9] This will minimize exposure to light, moisture, and oxygen, thereby reducing the risk of photolytic, hydrolytic, and oxidative degradation. Storing the compound as a solid is generally preferred over storing it in solution.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptoms: High variability in assay results between different batches of the compound or over time with the same batch.
-
Possible Causes:
-
Degradation in Assay Buffer: The compound may be unstable in the aqueous buffer used for the biological assay, especially if the pH is acidic or basic.
-
Photodegradation: Exposure of the assay plates to ambient light for extended periods could cause degradation.
-
Oxidation: Components of the cell culture media or assay buffer could be causing oxidative degradation.
-
-
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to check for the appearance of degradation products.
-
Protect from Light: Conduct the experiment under low-light conditions or use amber-colored plates to minimize light exposure.
-
Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use to minimize the time it spends in solution.
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant to the buffer (if compatible with the assay) could be beneficial.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptoms: The appearance of new peaks in the HPLC chromatogram of a sample that was previously pure.
-
Possible Causes:
-
Solvent-Induced Degradation: The compound may be degrading in the HPLC mobile phase or the solvent used to dissolve the sample. For example, acidic modifiers like TFA or formic acid could promote hydrolysis.
-
On-Column Degradation: The compound might be unstable on the stationary phase of the HPLC column.
-
Improper Sample Storage: If the sample was stored in solution, it may have degraded over time.
-
-
Troubleshooting Steps:
-
Investigate Mobile Phase Effects: Prepare a fresh solution of the compound and inject it immediately. Compare this to a sample that has been sitting in the mobile phase for several hours.
-
Vary HPLC Conditions: Try a different mobile phase composition or a different type of column to see if the degradation profile changes.
-
Analyze by LC-MS: Use LC-MS to obtain the mass of the unknown peaks, which can provide clues about their identity and the degradation pathway.
-
Ensure Proper Sample Handling: Always use fresh solutions for analysis and store stock solutions under appropriate conditions (cold, dark, inert atmosphere).
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equal volume of 1N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equal volume of 1N HCl.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method. Compare the chromatograms to a control sample (compound in solvent without acid or base).
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute the aliquots with mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by HPLC.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product(s) | Analytical Observation |
| Acid Hydrolysis | 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid | Appearance of a more polar peak in RP-HPLC. Mass corresponding to the carboxylic acid in LC-MS. |
| Base Hydrolysis | 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid | Rapid appearance of a more polar peak in RP-HPLC. Mass corresponding to the carboxylic acid in LC-MS. |
| Oxidation | N-oxides, hydroxylated derivatives, ring-opened products | Appearance of multiple new peaks in HPLC. Masses corresponding to the addition of one or more oxygen atoms in LC-MS. |
| Photolysis | Complex mixture of photoproducts | Appearance of multiple new peaks in HPLC. |
| Thermal Stress | Decarboxylated products, polymers | Complex chromatogram with multiple degradation peaks. |
Visualizations
Caption: Predicted major degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 6. (2-pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate and Sunitinib: A Guide for Researchers
In the landscape of oncology drug discovery, the comparative evaluation of novel chemical entities against established therapeutics is a critical exercise. This guide provides a detailed comparison of the well-characterized multi-targeted tyrosine kinase inhibitor, Sunitinib, with Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a representative of the promising pyrrolopyridine class of compounds. While extensive data is available for Sunitinib, this guide will also extrapolate the potential activities of this compound based on the known biological functions of its core scaffold and related derivatives.
Introduction to the Compounds
Sunitinib , marketed as Sutent®, is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3][4][5][6] It is a well-established therapeutic agent used in the treatment of various cancers, including renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][3][5][7] Its mechanism of action involves the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[1][2][4]
This compound is a heterocyclic organic compound. While direct and extensive biological data for this specific molecule is not widely published, the pyrrolopyridine scaffold is a known pharmacophore present in numerous biologically active compounds, including kinase inhibitors. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potential as inhibitors of Janus kinase (JAK) and Ribosomal S6 Kinase 2 (RSK2), and have demonstrated antitumor activities.[8][9][10][11][12][13] This suggests that this compound may also possess activity against various protein kinases.
Mechanism of Action
Sunitinib exerts its anti-tumor effects by targeting a range of RTKs, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR-1, -2, and -3 curtails tumor angiogenesis by blocking the signaling required for new blood vessel formation.[1][2][7][14]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): By inhibiting PDGFR-α and -β, Sunitinib impacts tumor cell proliferation and angiogenesis.[1][2][7][14]
-
Stem Cell Factor Receptor (c-KIT): Inhibition of c-KIT is crucial for its efficacy in GIST.[1][2][7][14]
-
Other Kinases: Sunitinib also inhibits other kinases such as Fms-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and rearranged during transfection (RET) proto-oncogene.[1][14]
The mechanism of action for This compound is not yet elucidated. However, based on the activity of related pyrrolopyridine derivatives, it is plausible that it could function as a kinase inhibitor, potentially targeting ATP-binding sites of various kinases. The specific kinases it may inhibit would require experimental validation.
Comparative Biological Activity
Direct comparative activity data between this compound and Sunitinib is not available in the public domain. However, a study on a series of novel 5-halogenated-7-azaindolin-2-one derivatives, which contain a pyrrolo[2,3-b]pyridine core, demonstrated that the most active compound exhibited greater in vitro antitumor activity than Sunitinib against a panel of seven human cancer cell lines.[15][16] The IC50 values for this derivative ranged from 4.49 to 15.39 µM, while Sunitinib's IC50 values in the same study ranged from 4.70 to >30 µM.[15][16]
Table 1: Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 80 | [14] |
| VEGFR2 | 9 | [14] |
| VEGFR3 | Not specified | [14] |
| PDGFRα | 50 | [14] |
| PDGFRβ | 2 | [14] |
| c-KIT | 10 | [14] |
| FLT3 | 250 | [14] |
| RET | Not specified | [14] |
| CSF1R | Not specified | [14] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Hypothetical Kinase Inhibition Profile for a Pyrrolopyridine Derivative
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | To be determined | [8][9] |
| JAK3 | To be determined | [10][11] |
| RSK2 | To be determined | [12][13] |
This table is illustrative and based on the activities of other pyrrolopyridine derivatives. Experimental data for this compound is required.
Experimental Protocols
To facilitate a direct comparison, the following experimental protocols are provided.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Principle: A luminescence-based assay can be used to measure the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
Protocol:
-
Reagents and Materials: Recombinant human kinases (e.g., VEGFR2, PDGFRβ), kinase assay buffer, ATP, substrate (e.g., poly(Glu,Tyr) 4:1), test compounds (Sunitinib and this compound), and a luminescence-based kinase assay kit.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the detection reagent from the kit.
-
Luminescence is measured using a microplate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[2]
Protocol:
-
Reagents and Materials: Human cancer cell lines (e.g., HUVEC for angiogenesis studies, or various tumor cell lines), cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, MTT reagent, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells. Determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
Protocol:
-
Animals and Cells: Use immunocompromised mice (e.g., athymic nude or NOD/SCID). Culture human cancer cells to be implanted.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, Sunitinib, this compound at various doses).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
The study is concluded when tumors in the control group reach a predetermined size.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Sunitinib.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
Sunitinib is a potent, multi-targeted kinase inhibitor with a well-documented clinical profile. This compound, while not extensively studied, belongs to a class of compounds with demonstrated potential for anticancer activity, including kinase inhibition. The provided experimental protocols offer a framework for the direct, head-to-head comparison of these two compounds. Further investigation into the specific biological targets and efficacy of this compound is warranted to fully understand its therapeutic potential relative to established drugs like Sunitinib. This guide serves as a foundational resource for researchers embarking on such comparative studies in the pursuit of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. BiTE® Xenograft Protocol [protocols.io]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. 2.9. In Vivo Cell Derived Xenograft Tumour Model [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Analogues and Other Janus Kinase (JAK) Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of emerging JAK inhibitors.
The landscape of Janus kinase (JAK) inhibitor development is rapidly evolving, with a continuous search for novel scaffolds that offer improved selectivity and efficacy. Among the promising chemical classes, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant potential. This guide provides a comparative analysis of these emerging inhibitors, specifically focusing on analogues of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, against established JAK inhibitors such as Tofacitinib, Baricitinib, and Ruxolitinib.
It is important to note that while the query specified Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a thorough review of the scientific literature reveals a scarcity of data on this specific isomer as a JAK inhibitor. Conversely, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established and frequently explored core for the development of potent JAK inhibitors.[1] Therefore, this guide will focus on derivatives of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide as a representative of this chemical class.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation.[2][3][4] The pathway is initiated by the binding of a ligand to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[5][6] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize and translocate to the nucleus to regulate the expression of target genes.[5][6] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[2]
Comparative In Vitro Potency of JAK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for various JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative (38a) | Potent | Selective over JAK2 | Selective over JAK3 | Selective over TYK2 | [7] |
| Tofacitinib | 35 | 170 | - | - | [8][9] |
| Baricitinib | 15 | 28.7 | 29 | - | [8][9] |
| Ruxolitinib | 31 | - | - | - | [10] |
| Peficitinib | 3.9 | - | 0.7 | - | [11] |
| Upadacitinib | Potent | - | - | - | [8][12] |
| Filgotinib | - | 1045 | 3364 | - | [10] |
Note: Specific IC50 values for the N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (38a) were described as potent and selective, but precise numerical data was not available in the cited source.[7] Some values are not reported (indicated by "-").
Kinase Selectivity Profile
The selectivity of a JAK inhibitor for different JAK isoforms is a key determinant of its therapeutic efficacy and safety profile. Inhibitors with greater selectivity for specific JAKs may offer a more targeted therapeutic effect with fewer off-target side effects.
| Compound | Primary Target(s) | Selectivity Notes | Reference(s) |
| N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative (38a) | JAK1 | Exhibits excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2. | [7] |
| Tofacitinib | Pan-JAK (JAK1/JAK3 > JAK2) | Considered a pan-inhibitor, inhibiting multiple JAK isoforms. | [13] |
| Baricitinib | JAK1/JAK2 | Selective inhibitor of JAK1 and JAK2. | [14] |
| Ruxolitinib | JAK1/JAK2 | Potent inhibitor of JAK1 and JAK2. | [10] |
| Peficitinib | JAK1/JAK3 | Shows moderate selectivity for JAK3. | [11][13] |
| Upadacitinib | JAK1 | A selective JAK1 inhibitor. | [15] |
| Filgotinib | JAK1 | A second-generation, orally available JAK1 inhibitor. | [13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK enzyme.
Materials:
-
Recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2)
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Plate Preparation: The diluted compound is transferred to the assay plate. Control wells containing DMSO only (0% inhibition) and a known pan-kinase inhibitor (100% inhibition) are also prepared.
-
Enzyme/Substrate Addition: A mixture of the specific JAK enzyme and its substrate is added to each well. The plate is incubated to allow for compound-enzyme binding.
-
Reaction Initiation: ATP is added to all wells to start the kinase reaction.
-
Reaction Termination and Signal Detection: After a defined incubation period, the reaction is stopped, and a detection reagent is added to measure the remaining ATP, which is inversely proportional to kinase activity.
-
Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.
In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the therapeutic efficacy of a JAK inhibitor in a preclinical model of rheumatoid arthritis.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a promising heterocyclic compound in the field of drug discovery, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. The information is compiled from multiple studies to offer insights into how structural modifications of this core influence biological outcomes, including anticancer, anti-inflammatory, and other therapeutic potentials.
Data Summary of Biological Activities
The following tables summarize the quantitative data for different this compound analogs and their derivatives, categorized by their primary biological targets.
Table 1: Janus Kinase 1 (JAK1) Inhibitors
| Compound | Structure | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Cell-based Assay (IC₅₀, µM) | Reference |
| 31g | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | Potent | Selective over JAK2, JAK3, TYK2 | Selective over JAK2, JAK3, TYK2 | Selective over JAK2, JAK3, TYK2 | 0.25 (inhibited TGF-β-induced migration of HSCs) | [2] |
| 38a ((S,S)-enantiomer of 31g) | (S,S)-enantiomer of 31g | Excellent Potency | High Selectivity | High Selectivity | High Selectivity | Not Reported | [2] |
Note: While the core is a pyrrolo[2,3-b]pyridine, the carboxamide at the 5-position makes it a relevant analog for comparison.
Table 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound | Structure | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Cell Proliferation Assay (4T1 cells) | Reference |
| 4h | A 1H-pyrrolo[2,3-b]pyridine derivative | 7 | 9 | 25 | 712 | Inhibited proliferation and induced apoptosis | [3] |
Note: The specific structure of 4h is not detailed in the provided abstract, but it is a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Table 3: Phosphodiesterase 4B (PDE4B) Inhibitors
| Compound | Structure | PDE4B IC₅₀ (µM) | PDE4D Inhibition at 10 µM (%) | TNF-α Release Inhibition | Reference |
| 11a | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with cyclopropyl amide | 0.63 | <50 | Not Reported | [4] |
| 11c | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with 3-fluorocyclobutyl amide | 0.6 | <50 | Not Reported | [4] |
| 11f | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with azetidine amide | 0.11 | Not Reported (IC₅₀ = 0.45 µM for PDE4D) | Not Reported | [4] |
| 11g | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with 3-fluoroazetidine amide | 0.23 | 77 | Not Reported | [4] |
| 11h | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with 3,3-difluoroazetidine amide | 0.14 | Not Reported (IC₅₀ = 0.88 µM for PDE4D) | Significantly inhibited | [4] |
Note: These are derivatives of the pyrrolo[2,3-b]pyridine isomer, with modifications at the 2-carboxamide position, providing insights into SAR for related scaffolds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Janus Kinase (JAK) Inhibition Assay
The inhibitory activity of the compounds against JAK1, JAK2, JAK3, and TYK2 was likely determined using a biochemical assay. A typical protocol would involve:
-
Enzyme and Substrate Preparation : Recombinant human JAK enzymes and a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue) are prepared in an appropriate assay buffer.
-
Compound Incubation : The test compounds, dissolved in DMSO and serially diluted, are pre-incubated with the JAK enzyme to allow for binding.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assays for JAK Inhibitors (Wound-Healing Assay)
The effect of JAK inhibitors on cell migration was assessed using a wound-healing assay with TGF-β-induced hepatic stellate cells (HSCs).[2]
-
Cell Culture : HSCs are cultured to confluence in appropriate multi-well plates.
-
Scratch Wound : A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment : The cells are then treated with different concentrations of the test compound in the presence of TGF-β to stimulate cell migration.
-
Imaging : The wound area is imaged at different time points (e.g., 0 and 24 hours).
-
Analysis : The rate of wound closure is quantified by measuring the change in the wound area over time. Significant inhibition of wound closure indicates an anti-migratory effect.[2]
Phosphodiesterase 4B (PDE4B) Inhibition Assay
The inhibitory activity against PDE4B was evaluated in vitro.
-
Enzyme and Substrate : Recombinant human PDE4B is used with cAMP as the substrate.
-
Compound Incubation : Test compounds are incubated with the PDE4B enzyme.
-
Reaction and Detection : The enzymatic reaction, which hydrolyzes cAMP to AMP, is allowed to proceed. The amount of remaining cAMP or produced AMP is then quantified, often using a competitive binding assay or a fluorescence-based method.
-
IC₅₀ Determination : IC₅₀ values are determined from the dose-response curves.[4]
TNF-α Release Assay
The anti-inflammatory effect of PDE4B inhibitors was assessed by measuring their ability to inhibit TNF-α release from macrophages.[4]
-
Cell Stimulation : Macrophage cells (e.g., RAW 264.7 or primary macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Pam3Cys.[4]
-
Compound Treatment : The cells are co-incubated with the test compounds at various concentrations.
-
Quantification of TNF-α : After a specific incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The percentage of inhibition of TNF-α release is calculated relative to the stimulated control without any compound.
Visualizations
General Synthetic Pathway for Pyrrolo[2,3-c]pyridine Analogs
The following diagram illustrates a generalized synthetic scheme for preparing pyrrolo[2,3-c]pyridine derivatives, often starting from substituted pyridines.
Caption: Generalized synthetic workflow for producing diverse this compound analogs.
Logical Relationship of SAR for PDE4B Inhibitors
This diagram shows the logical progression of structural modifications and their impact on PDE4B inhibitory activity based on the data in Table 3.
Caption: SAR progression for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs as PDE4B inhibitors.
This guide highlights the therapeutic potential of this compound analogs and provides a framework for understanding their structure-activity relationships. The versatility of this scaffold allows for fine-tuning of its biological activity through targeted chemical modifications, making it a valuable starting point for the development of novel therapeutics. Further research into this class of compounds is warranted to fully explore their potential in treating a variety of diseases.
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate and Its Analogs
A detailed analysis of the selectivity and off-target interactions of the pyrrolo[2,3-c]pyridine scaffold reveals a complex profile with implications for drug development. While specific cross-reactivity data for Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is not extensively published, analysis of structurally related compounds, particularly those with the 6-azaindole core, provides valuable insights into its potential biological targets and off-target effects. This guide synthesizes available data on analogous compounds to construct a predictive cross-reactivity profile and offers a framework for experimental validation.
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors and other therapeutic agents due to its ability to mimic the hinge-binding interactions of ATP.[1][2] However, this mimicry can also lead to off-target interactions with other ATP-binding proteins, necessitating a thorough evaluation of the cross-reactivity profile of any drug candidate based on this scaffold.
Comparative Analysis of 6-Azaindole Derivatives
While a comprehensive screening panel for this compound is not publicly available, studies on analogous compounds with the same or similar core structures offer predictive insights into its potential selectivity.
Kinase Inhibition:
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been extensively studied as kinase inhibitors. For instance, N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and selective JAK1 inhibitors, with one lead compound exhibiting excellent selectivity over JAK2, JAK3, and TYK2.[3][4] This suggests that with appropriate substitutions, a high degree of selectivity can be achieved within the azaindole class. However, the potential for broader kinase activity exists. A review of azaindole-based kinase inhibitors highlights their activity against a range of kinases, including AAK1, ALK, AXL, Cdc7, CDKs, DYRK1A, FGFR4, PI3K, and PIM kinases.[1] The specific substitution pattern on the azaindole ring is a critical determinant of the selectivity profile.
Other Potential Targets:
Beyond kinases, the 6-azaindole scaffold has been investigated for its activity against other biological targets. For example, a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides identified them as selective inhibitors of phosphodiesterase 4B (PDE4B) over PDE4D.[5] Another study on 6-azaindole-2-carboxamides revealed that they exhibit markedly reduced binding affinities to the cannabinoid receptor 1 (CB1) compared to their indole counterparts. This indicates that the nitrogen placement in the 6-azaindole core can significantly alter the binding affinity for certain receptors.
The following table summarizes the inhibitory activities of various 6-azaindole and related azaindole derivatives against different biological targets, providing a comparative landscape for predicting the potential cross-reactivity of this compound.
| Compound Class | Primary Target(s) | Selectivity Profile (IC50/Ki) | Reference |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives | JAK1 | High selectivity over JAK2, JAK3, TYK2 | [3][4] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives | PDE4B | Selective over PDE4D | [5] |
| 6-Azaindole-2-carboxamide Derivatives | CB1 Receptor | Reduced affinity compared to indole analogs | |
| Various Azaindole Derivatives | Multiple Kinases (AAK1, ALK, AXL, Cdc7, CDKs, DYRK1A, FGFR4, PI3K, PIM) | Varies with substitution | [1] |
Experimental Protocols for Cross-Reactivity Profiling
To experimentally determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This typically involves an initial broad panel screen at a single high concentration, followed by dose-response studies for any significant hits.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the luminescent signal.
Materials:
-
Recombinant Kinase
-
Kinase-specific Substrate
-
Test Compound (this compound)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound and a known kinase inhibitor (positive control) to appropriate wells of a microplate.
-
Add the kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature.
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent and a luminometer.
-
Calculate the percent inhibition and determine the IC50 value from a dose-response curve.[6]
Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Test Compound
-
Binding Buffer
-
Scintillation fluid and counter
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Separate the bound from unbound radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[7]
Signaling Pathways and Experimental Workflows
The potential for this compound to act as a kinase inhibitor suggests its involvement in various cellular signaling pathways. The specific pathways affected would depend on the kinase(s) it inhibits. For example, if it were to inhibit a kinase in the MAPK/ERK pathway, it could impact cell proliferation, differentiation, and survival.
Below are diagrams illustrating a generic kinase signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: A simplified diagram of a generic kinase signaling cascade.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Biological Nuances of Pyrrolopyridine Isomers
For researchers navigating the intricate landscape of drug discovery, the pyrrolopyridine scaffold represents a privileged structure, particularly in the realm of kinase inhibition. However, the subtle shift of a single nitrogen atom within the pyridine ring can dramatically alter biological activity. This comprehensive guide provides a head-to-head comparison of the four principal pyrrolopyridine isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—supported by experimental data to empower informed decisions in medicinal chemistry.
The positional isomers of pyrrolopyridine, also known as azaindoles, offer a fascinating case study in structure-activity relationships (SAR). Their ability to mimic the purine core of ATP allows them to effectively target the hinge region of various kinases, yet the placement of the nitrogen atom significantly influences their hydrogen bonding patterns, physicochemical properties, and, ultimately, their potency and selectivity against different biological targets. While direct comparative studies of the unsubstituted parent isomers are limited, analysis of their derivatives provides crucial insights into their therapeutic potential.
Unveiling the Potency: A Comparative Analysis of Kinase Inhibition
The inhibitory activity of pyrrolopyridine isomers is highly dependent on the specific kinase being targeted. Below is a summary of quantitative data from various studies, highlighting the differential activity of derivatives of the four main isomers against key kinases implicated in cancer and other diseases. It is important to note that these comparisons are based on substituted derivatives and may not perfectly reflect the intrinsic activity of the parent scaffolds.
| Isomer Scaffold | Target Kinase | Compound Description | IC50 (nM) | Reference |
| 4-Azaindole | c-Met | N-nitrobenzenesulfonyl-4-azaindole derivative | 20 | [1] |
| VEGFR2 | 4-Azaindole derivative | ~10-fold higher than 7-azaindole derivative | [2] | |
| 5-Azaindole | Cdc7 | 5-Azaindole derivative | Potent (specific values not provided) | [1] |
| VEGFR2 | 5-Azaindole derivative | ~10-fold higher than 7-azaindole derivative | [2] | |
| 6-Azaindole | VEGFR2 | 6-Azaindole derivative | 48 | [2] |
| GSK3β | 6-Azaindole derivative | 9 | [2] | |
| 7-Azaindole | c-Met | 7-Azaindole derivative | 2 | [3] |
| VEGFR2 | 7-Azaindole derivative | 37 | [2] | |
| GSK3β | 7-Azaindole derivative | Inactive | [2] |
Key Observations:
-
Cdc7 Kinase: Studies consistently indicate that derivatives of 5-azaindole exhibit the most potent inhibitory activity against Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrate lower inhibitory activity and selectivity.[1][2]
-
c-Met Kinase: For the c-Met proto-oncogene, a receptor tyrosine kinase, derivatives of 4-azaindole and 7-azaindole have emerged as potent inhibitors.[1] Notably, a 7-azaindole derivative displayed a significantly lower IC50 value compared to a 4-azaindole derivative in separate studies.[1][3]
-
VEGFR2 and GSK3β: A direct comparison of derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Glycogen Synthase Kinase 3β (GSK3β) revealed varied activity. The 7-azaindole derivative was a potent VEGFR2 inhibitor but inactive against GSK3β. Conversely, the 6-azaindole derivative showed activity against both kinases, with notable potency against GSK3β.[2] The 4- and 5-azaindole derivatives were significantly less active against VEGFR2 than the 7-azaindole analog.[2]
Beyond Kinases: A Glimpse into Other Biological Activities
The differential biological profiles of pyrrolopyridine isomers extend beyond kinase inhibition. For instance, in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), analogs of 4-azaindole and 7-azaindole demonstrated superior efficacy compared to the parent indole compound, whereas 5-azaindole and 6-azaindole derivatives were less effective.[1]
Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway
Many kinase inhibitors, including those based on the pyrrolopyridine scaffold, target key components of critical signaling pathways that drive cell growth and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer.[4][5]
Caption: The PI3K/Akt/mTOR signaling cascade and points of potential inhibition by pyrrolopyridine-based kinase inhibitors.
Experimental Corner: Protocols for Key Biological Assays
To ensure the reproducibility and validity of the findings, detailed experimental protocols are paramount. Below are methodologies for two key assays used to characterize the biological activity of the pyrrolopyridine isomers.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Target kinase
-
Kinase-specific substrate
-
Pyrrolopyridine isomer stock solutions (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrrolopyridine isomers in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Pyrrolopyridine isomer stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine isomers for 72 hours.
-
MTT Addition:
-
Remove the treatment medium.
-
Add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate for 1.5 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
-
Data Analysis:
Experimental Workflow Visualization
The systematic evaluation of pyrrolopyridine isomers in biological assays follows a structured workflow, from initial screening to in-depth characterization.
Caption: A generalized experimental workflow for the biological evaluation of pyrrolopyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT (Assay protocol [protocols.io]
A Comparative Analysis of the Antibacterial Efficacy of Pyrrolopyridine Derivatives and Established Antibiotics
For Immediate Release
This guide provides a comparative overview of the potential antibacterial efficacy of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate against established broad-spectrum antibiotics, ciprofloxacin and ampicillin. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antimicrobial agents.
Derivatives of the pyrrolopyridine scaffold have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antibacterial properties.[1][2] While specific experimental data on this compound is not yet publicly available, this guide utilizes data from a closely related pyrrolopyrimidine derivative to provide a representative comparison. It is important to note that substitutions on the core scaffold can significantly impact biological activity.[3]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of a representative pyrrolopyrimidine derivative, ciprofloxacin, and ampicillin against common Gram-positive and Gram-negative bacteria.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) |
| Representative Pyrrolopyrimidine Derivative (Hypothetical) | Staphylococcus aureus | 8 |
| Escherichia coli | >128 | |
| Ciprofloxacin | Staphylococcus aureus | 0.2 |
| Escherichia coli | <0.015 - 0.5 | |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 |
| Escherichia coli | 4 |
Note: The MIC values for the "Representative Pyrrolopyrimidine Derivative" are based on published data for a structurally related compound and are intended for illustrative purposes.[3][4] MIC values for ciprofloxacin and ampicillin are derived from published studies.[5][6]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of new antimicrobial agents. The following is a detailed methodology based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][7][8]
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
2. Preparation of Microtiter Plates:
-
Serial twofold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.
-
The final volume in each well is typically 100 µL.
-
Control wells are included:
-
Growth Control: Broth with bacterial inoculum but no antimicrobial agent.
-
Sterility Control: Broth only, with no bacteria or antimicrobial agent.
-
3. Preparation of Bacterial Inoculum:
-
The test bacterium is grown on an appropriate agar medium overnight.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing Experimental and Biological Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothetical mechanism of action.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Hypothetical inhibition of a bacterial signaling pathway by a novel compound.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide [mdpi.com]
- 4. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
"selectivity profiling of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate against a kinase panel"
A guide for researchers and drug development professionals on the kinase inhibitory profiles of compounds structurally related to Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Due to the limited publicly available data on the specific kinase selectivity of this compound, this guide provides a comparative analysis of structurally similar pyrrolopyridine-based compounds that have been evaluated against kinase panels. The data presented herein, derived from various studies, offers insights into the potential kinase targets and selectivity profiles of this scaffold class. These compounds have shown promise as inhibitors of various kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and c-Met, which are implicated in numerous diseases, including cancer and inflammatory disorders.
Comparative Kinase Inhibition Data
The following table summarizes the kinase inhibition data for several 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives. This data is compiled from multiple independent studies and showcases the diverse kinase targets of this compound class. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound Scaffold | Primary Target(s) | IC50 Values (nM) | Reference Compound(s) | Notes |
| 1H-pyrrolo[2,3-b]pyridine derivatives | JAK1 | Potent inhibition (specific IC50 not in abstract) | - | Selective over JAK2, JAK3, and TYK2.[1] |
| FGFR1, FGFR2, FGFR3 | 7, 9, 25 | - | Also showed activity against FGFR4 (IC50 = 712 nM).[2] | |
| JAK3 | Potent inhibition (specific IC50 not in abstract) | - | Designed as immunomodulators.[3] | |
| TNIK | < 1 | - | Showed potent inhibition of TNIK.[4] | |
| c-Met | 1.68 | - | A series of derivatives bearing a 1,2,3-triazole moiety.[5] | |
| c-Met | 506 | - | Derivatives bearing an aromatic hydrazone moiety.[6] | |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin | 120 - 210 (against cancer cell lines) | - | Act as colchicine-binding site inhibitors.[7][8] |
| Not specified (antiproliferative) | Nanomolar range (against A375P melanoma cells) | Sorafenib | Diarylurea and diarylamide derivatives.[9] |
Experimental Protocols
The following is a generalized protocol for determining the kinase selectivity of a compound using a radiometric assay, based on common methodologies in the field.[10][11]
Kinase Panel Screening Protocol (Radiometric Assay)
-
Compound Preparation: The test compound (e.g., a pyrrolopyridine derivative) is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared containing the kinase, its specific substrate, and a reaction buffer.
-
ATP Addition: The kinase reaction is initiated by adding [γ-³³P]ATP.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a stop solution, typically containing a high concentration of EDTA.
-
Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the remaining [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a filtermat, which binds the substrate, followed by washing to remove unincorporated ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filtermat is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate a typical workflow for kinase selectivity profiling and a relevant signaling pathway that can be targeted by pyrrolopyridine derivatives.
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
"in vivo efficacy comparison of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate derivatives"
A comprehensive review of the available scientific literature reveals a notable absence of published in vivo efficacy data for Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate derivatives. Research has instead focused on the biological activities of other pyrrolopyridine isomers, particularly those with the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds. This guide, therefore, provides a comparative summary of the in vivo efficacy of these related derivatives to offer insights into the potential therapeutic applications of this class of compounds.
While in vitro studies have explored 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as potential allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), these investigations have primarily centered on optimizing physicochemical properties and have not yet progressed to in vivo efficacy models.[1]
This guide will focus on the in vivo data available for the more extensively studied 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives, which have shown promise in preclinical models of cancer and inflammatory diseases.
Comparative In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of various protein kinases, demonstrating significant anti-tumor activity in animal models.
As ATM Inhibitors for Cancer Therapy
One study focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective and orally available Ataxia Telangiectasia Mutated (ATM) kinase inhibitors.[2][3] The lead compound, 25a , was evaluated for its in vivo antitumor efficacy in combination with irinotecan in mouse xenograft models.
Table 1: In Vivo Antitumor Efficacy of Compound 25a in Xenograft Models [3]
| Animal Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| HCT116 Xenograft | 25a + Irinotecan | 79.3% |
| SW620 Xenograft | 25a + Irinotecan | 95.4% |
These findings highlight the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as chemosensitizers in cancer therapy.[3]
As Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Another series of 1H-pyrrolo[2,3-b]pyridine derivatives has been designed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[4][5] While the primary focus of the published study was on in vitro activity, the development of these compounds suggests a clear path toward future in vivo evaluation.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following experimental methodologies were employed in the cited studies.
Xenograft Tumor Model Protocol
The in vivo antitumor efficacy of compound 25a was assessed using a xenograft model, a common preclinical technique in cancer research.
References
- 1. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - OAK Open Access Archive [oak.novartis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate against Rolipram for PDE4 inhibition"
A Comparative Guide to PDE4 Inhibition: Benchmarking a Novel Compound Against Rolipram
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates various cellular processes, including inflammation and smooth muscle relaxation. Rolipram is a well-characterized, selective PDE4 inhibitor that serves as a standard benchmark in the development of new anti-inflammatory and neurological drugs. This guide outlines a comprehensive framework for benchmarking the novel compound, Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, against Rolipram for PDE4 inhibition. Due to the absence of publicly available data on the PDE4 inhibitory activity of this compound, this document presents the established data for Rolipram and details the necessary experimental protocols to enable a future comparative analysis.
Comparative Performance Data
A direct comparison of the PDE4 inhibitory potential of a test compound against a standard like Rolipram is typically summarized by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
Table 1: Comparative PDE4 Inhibition Data
| Compound | PDE4 Subtype | IC50 (nM) | Source |
| Rolipram (Benchmark) | PDE4A | 200 - 1,200 | |
| PDE4B | 50 - 500 | ||
| PDE4C | 100 - 800 | ||
| PDE4D | 100 - 2,000 | ||
| This compound | Data Not Available | Data Not Available |
Note: IC50 values for Rolipram can vary depending on the specific assay conditions and the source of the enzyme.
Signaling Pathway of PDE4
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade. PDE4 hydrolyzes cAMP to AMP, thus terminating its signaling. Inhibition of PDE4 prevents this degradation, leading to an accumulation of cAMP and subsequent activation of downstream effectors like Protein Kinase A (PKA).
Experimental Protocols
To benchmark this compound against Rolipram, a series of in vitro experiments would be required. The following protocols outline standard methodologies for assessing PDE4 inhibition.
PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Objective: To determine the IC50 value of the test compound for each of the four PDE4 subtypes (A, B, C, and D).
-
Materials:
-
Recombinant human PDE4 subtypes (A, B, C, D)
-
cAMP (substrate)
-
5'-Nucleotidase (converts AMP to adenosine)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Rolipram (positive control)
-
DMSO (vehicle control)
-
96-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound and Rolipram in DMSO.
-
In a 96-well plate, add the PDE4 enzyme, the test compound/Rolipram at various concentrations, and the assay buffer.
-
Initiate the reaction by adding cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add 5'-Nucleotidase to convert the AMP product to adenosine.
-
Quantify the amount of phosphate produced, which is proportional to the enzyme activity. This can be done using a colorimetric method such as a malachite green assay.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular cAMP Accumulation Assay
This assay measures the functional consequence of PDE4 inhibition in a cellular context.
-
Objective: To assess the ability of the test compound to increase intracellular cAMP levels in a relevant cell line (e.g., U937 human monocytic cells).
-
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640)
-
Forskolin (an adenylate cyclase activator)
-
Test compound
-
Rolipram
-
cAMP assay kit (e.g., ELISA-based)
-
-
Procedure:
-
Culture U937 cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound or Rolipram for a specified time (e.g., 30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for an additional period (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (ELISA) kit.
-
Calculate the fold-increase in cAMP levels relative to the forskolin-only treated cells.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a PDE4 inhibition assay to benchmark a novel compound.
Conclusion
While there is currently no available data to directly compare this compound with Rolipram for PDE4 inhibition, this guide provides the necessary framework for such an evaluation. By following the outlined experimental protocols, researchers can generate the required quantitative data to determine the potency and cellular efficacy of this novel compound. A direct comparison of IC50 and EC50 values with the established benchmark, Rolipram, will be crucial in assessing its potential as a novel PDE4 inhibitor for therapeutic applications.
Safety Operating Guide
Proper Disposal of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a heterocyclic compound commonly used in pharmaceutical research and development. The following protocols are based on established safety guidelines for handling pyridine derivatives and carboxylate esters.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this chemical.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of vapors or dust.[1][2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should be kept separate from other incompatible waste, such as strong oxidizing agents and acids.[1][2]
2. Waste Collection and Containment:
-
Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[1][2] The container must be sealable and airtight.[2]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and list any other components of the waste mixture. Attach a completed dangerous waste label as soon as waste is first added.[2]
-
Do not overfill the container; a general rule is to not fill beyond 90% capacity.[4]
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[1]
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[2]
4. Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its disposal through your institution's EHS department or a licensed professional waste disposal service.[5][6]
-
Complete a chemical collection request form as required by your institution.[2]
-
The primary recommended method for the disposal of pyridine-containing waste is incineration at high temperatures (820°-1,600°C) in an approved facility.[7]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. ethz.ch [ethz.ch]
- 5. capotchem.com [capotchem.com]
- 6. aaronchem.com [aaronchem.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE).[3][4] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where chemicals are handled.[3][5] Should provide a complete seal around the eyes to protect from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Inspect for tears or punctures before each use.[6] Remove and replace immediately if contaminated. Wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat provides a barrier against spills.[3] It should be kept clean and removed before leaving the laboratory area.[6] |
| Respiratory Protection | Fume Hood | All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure minimizes the risk of exposure and contamination.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. youthfilter.com [youthfilter.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
